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5-Fluoro-2\'-deoxyuridine

Cat. No.: B12349116
M. Wt: 248.21 g/mol
InChI Key: BNMDIVHTOIOYFX-UHFFFAOYSA-N
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Description

Historical Context of Fluoropyrimidine Nucleoside Analog Research

The journey of fluoropyrimidine nucleoside analogs began with the synthesis of 5-fluorouracil (B62378) (5-FU) in the 1950s, a landmark achievement in the quest for effective antimetabolite drugs for cancer therapy. acs.orgscispace.com This pioneering work laid the foundation for the development of a new class of compounds designed to interfere with nucleic acid synthesis. nih.gov The rationale was to create analogs that would act as "fraudulent" substrates or inhibitors of essential enzymes involved in the biosynthesis of DNA and RNA precursors. wikipedia.orgmdpi.com

Following the initial success and clinical interest in 5-FU, researchers began to explore modifications to its structure to enhance its therapeutic index and overcome mechanisms of resistance. This led to the synthesis of 5-Fluoro-2'-deoxyuridine (B1346552) (also known as Floxuridine). patsnap.comsigmaaldrich.com The primary motivation for developing FdUrd was to bypass the need for the initial enzymatic conversion of 5-FU to its deoxyribonucleoside form, a step that can be a rate-limiting factor in its activation. wikipedia.org Over the decades, extensive research has been dedicated to understanding the complex metabolism and mechanisms of action of fluoropyrimidines, leading to more rational approaches for their use. nih.govchinayyhg.com

Key MilestoneDescriptionApproximate Timeframe
Synthesis of 5-Fluorouracil (5-FU) The first fluoropyrimidine analog synthesized, marking the beginning of this class of antimetabolites.1950s
Development of 5-Fluoro-2'-deoxyuridine (FdUrd) Synthesized to bypass a key activation step of 5-FU and potentially enhance efficacy.Following the development of 5-FU
Elucidation of the Mechanism of Action Discovery that the primary target is thymidylate synthase, a crucial enzyme in DNA synthesis.1960s-1970s
Biochemical Modulation Studies Research into combining fluoropyrimidines with other agents to enhance their activity.1980s-Present
Exploration in Molecular Biology Use of FdUrd as a tool to study DNA replication, repair, and cell cycle control.1990s-Present

Conceptual Framework of 5-Fluoro-2'-deoxyuridine's Role in Biochemical Studies

The central role of 5-Fluoro-2'-deoxyuridine in biochemical research stems from its potent and specific inhibition of a key enzyme in DNA biosynthesis: thymidylate synthase (TS). patsnap.comchinayyhg.comoup.com This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is the sole de novo source of thymidine (B127349), an essential building block of DNA. oup.comdrugbank.com

The conceptual framework for FdUrd's action involves a series of intracellular transformations and interactions:

Cellular Uptake and Activation: FdUrd enters the cell and is phosphorylated by thymidine kinase to its active form, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). wikipedia.org

Inhibition of Thymidylate Synthase: FdUMP acts as a suicide inhibitor of thymidylate synthase. wikipedia.org It forms a stable ternary complex with the enzyme and the folate cofactor, 5,10-methylenetetrahydrofolate. acs.orgpatsnap.com This covalent complex effectively blocks the enzyme's active site, preventing the synthesis of dTMP. drugbank.com

Consequences of TS Inhibition: The inhibition of TS leads to a depletion of the intracellular pool of dTMP, and consequently deoxythymidine triphosphate (dTTP). patsnap.com This "thymineless state" has profound effects on cellular processes:

Inhibition of DNA Synthesis: The lack of sufficient dTTP halts DNA replication, which is particularly detrimental to rapidly dividing cells. chemimpex.compatsnap.com

Induction of Cell Death: The disruption of DNA synthesis and repair can trigger programmed cell death, or apoptosis. patsnap.com

Incorporation into Nucleic Acids: While the primary mechanism is TS inhibition, FdUrd metabolites can also be incorporated into both DNA and RNA. patsnap.comnih.gov This incorporation can lead to DNA strand breaks and interfere with RNA processing and function, further contributing to its cytotoxic effects. wikipedia.orgmdpi.com

This well-defined mechanism of action makes 5-Fluoro-2'-deoxyuridine an invaluable tool for researchers. It is widely used in laboratory settings to:

Study DNA Synthesis and Repair: By selectively inhibiting DNA replication, FdUrd allows researchers to investigate the intricate mechanisms of DNA synthesis and the cellular responses to DNA damage. chemimpex.com

Investigate Cell Cycle Control: The arrest of the cell cycle due to DNA synthesis inhibition provides a model for studying checkpoint controls and the regulation of cell division. aacrjournals.org

Elucidate Mechanisms of Drug Resistance: Studying how cells develop resistance to FdUrd provides insights into the molecular basis of drug resistance, which has broader implications for cancer therapy. nih.gov

Sterilize Post-Mitotic Organisms in Research: In model organisms like Caenorhabditis elegans, FdUrd is used to prevent reproduction, allowing for the study of aging and other processes in a synchronized population without the complication of progeny. nih.govresearchgate.net

CompoundAbbreviationRole in the Mechanism of Action
5-Fluoro-2'-deoxyuridineFdUrdThe prodrug that is administered and transported into the cell. patsnap.com
5-fluoro-2'-deoxyuridine monophosphateFdUMPThe active metabolite that directly inhibits thymidylate synthase. acs.orgwikipedia.orgpatsnap.com
Thymidylate SynthaseTSThe target enzyme that is inhibited by FdUMP. patsnap.comchinayyhg.comoup.com
Deoxyuridine MonophosphatedUMPThe natural substrate of thymidylate synthase. oup.comdrugbank.com
Deoxythymidine MonophosphatedTMPThe product of the thymidylate synthase reaction, essential for DNA synthesis. oup.comdrugbank.com
5,10-methylenetetrahydrofolate-A folate cofactor required for the thymidylate synthase reaction. drugbank.com
5-Fluorouracil5-FUA related fluoropyrimidine that is a precursor to FdUrd. scispace.comwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13FN2O5 B12349116 5-Fluoro-2\'-deoxyuridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13FN2O5

Molecular Weight

248.21 g/mol

IUPAC Name

5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H13FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h4-7,13-14H,1-3H2,(H,11,15,16)

InChI Key

BNMDIVHTOIOYFX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2CC(C(=O)NC2=O)F)CO)O

Origin of Product

United States

Synthetic Pathways and Structural Modifications of 5 Fluoro 2 Deoxyuridine Analogs

Classical Synthetic Methodologies for 5-Fluoro-2'-deoxyuridine (B1346552)

The traditional chemical synthesis of 5-Fluoro-2'-deoxyuridine, also known as floxuridine (B1672851), has been approached through several key pathways. One established method involves the reaction of 5-fluorouracil (B62378) with a protected 2-deoxyribofuranosyl halide, such as 2-deoxyribofuranosylbromide, often in the presence of a mercury or silver salt to facilitate the glycosidic bond formation. chemicalbook.com

Another significant approach is the silylation of 5-fluorouracil (5-FU) to enhance its solubility and reactivity, followed by coupling with a protected deoxyribose derivative. google.com This method is crucial for achieving regioselectivity and obtaining the desired β-anomer, which is the biologically active form. A specific example involves the preparation of 2'-Deoxy-5-fluorouridine (FUDR) by reacting 3',5'-di-O-(4-chlorobenzoyl)-5-fluoro-2'-β-deoxyuridine with methanolic ammonia. chemicalbook.com This process yields the final product after filtration and concentration. chemicalbook.com

Beyond purely chemical syntheses, biosynthetic routes have also been explored. For instance, immobilized Aeromonas salmonicida has been shown to synthesize floxuridine from thymidine (B127349) and 5-fluorouracil in a phosphate (B84403) buffer at room temperature. wikipedia.org

A summary of key classical synthetic reactions is presented in the table below.

ReactantsKey Reagents/ConditionsProductReference
5-Fluorouracil, 2-DeoxyribofuranosylbromideSilver or mercury salts5-Fluoro-2'-deoxyuridine chemicalbook.com
5-FluorouracilSilylating agent (e.g., for preparing Ia)Silylated 5-FU intermediate google.com
3',5'-di-O-(4-chlorobenzoyl)-5-fluoro-2'-β-deoxyuridineMethanolic ammonia2'-Deoxy-5-fluorouridine (FUDR) chemicalbook.com
Thymidine, 5-FluorouracilImmobilized Aeromonas salmonicidaFloxuridine, Thymine (B56734) wikipedia.org

Development of Prodrugs and Phosphorylated Forms of 5-Fluoro-2'-deoxyuridine

To overcome the limitations of 5-Fluoro-2'-deoxyuridine, such as its rapid metabolism and to improve its therapeutic index, extensive research has focused on the development of prodrugs and phosphorylated forms. The primary active metabolite of FdUrd is its 5'-monophosphate form, 5-fluoro-2'-deoxyuridylate (FdUMP), which inhibits thymidylate synthase. wikipedia.orgwikipedia.org Therefore, many prodrug strategies are designed to deliver FdUMP intracellularly.

Prodrug Approaches:

ProTide Technology: This approach masks the phosphate group of the nucleotide with two protecting groups, one of which is an amino acid ester and the other an aryl group, creating a phosphoramidate (B1195095). google.com These ProTide prodrugs, such as NUC-3373, are designed to bypass the need for initial phosphorylation by thymidine kinase and can be more effective. google.comnih.gov Cyclic ProTide derivatives have also been synthesized in a one-step method. nih.gov

Lipophilic Prodrugs: To enhance membrane permeability, lipophilic prodrugs have been synthesized. Examples include 5'-O-palmitoyl-5-fluoro-2'-deoxyuridine and 3',5'-O-dipalmitoyl-5-fluoro-2'-deoxyuridine, which can be incorporated into liposomes. researchgate.net Amphiphilic prodrugs of 5'-fluoro-2'-deoxyuridine-5'-monophosphate (5-FdUMP) have also been created by coupling lipophilic cytosine derivatives or a phospholipid with FdUrd. uzh.ch

Bile Acid Conjugates: To target the liver, prodrugs of floxuridine have been synthesized by conjugating it to chenodeoxycholic acid (CDCA). nih.gov

Amino Acid Ester Prodrugs: Amino acid esters of floxuridine have been synthesized to investigate the effects of their structure and stereochemistry on hydrolysis rates. umich.edu

Phosphorylated Forms:

The direct synthesis of phosphorylated forms of FdUrd is also a key area of research.

5'-Monophosphate (FdUMP): The synthesis of FdUMP is a critical step as it is the direct inhibitor of thymidylate synthase. wikipedia.org

5'-Triphosphate (FdUTP): The triphosphate form can be incorporated into DNA, leading to DNA damage. Its synthesis involves the phosphorylation of the nucleoside.

Phosphorodiamidates: Derivatives such as 5'-phosphorodiamidate, 5'-phosphorodiimidazolidate, and 5'-phosphorodimorpholidate have been synthesized from 5-fluoro-2'-deoxyuridine 5'-phosphorodichloridate. nih.gov

Sulfonyl-containing Analogs: A series of sulfonyl-containing phosphotriester and phosphoramidate analogues have been designed and synthesized as prodrugs of FdUMP. nih.gov

The table below summarizes some of the key prodrugs and phosphorylated forms of 5-Fluoro-2'-deoxyuridine.

Prodrug/Phosphorylated FormSynthetic StrategyPurposeReference
ProTide Prodrugs (e.g., NUC-3373)Phosphoramidate approachBypass thymidine kinase activation google.comnih.gov
Cyclic ProTide DerivativesOne-step cyclization with a phosphoramidating reagentDeliver 5'-monophosphate nih.gov
Lipophilic Prodrugs (e.g., palmitoyl (B13399708) esters)Esterification with fatty acidsEnhance membrane permeability researchgate.net
Bile Acid ConjugatesConjugation to chenodeoxycholic acidLiver targeting nih.gov
5'-PhosphorodiamidatesAminolysis of 5'-phosphorodichloridateIntracellular release of FdUMP nih.gov
5'-Triphosphate (FdUTP)Phosphorylation of the nucleosideDNA incorporation

Synthesis of Novel 5-Fluoro-2'-deoxyuridine Derivatives and Conjugates

The quest for improved therapeutic agents has led to the synthesis of a wide array of novel derivatives and conjugates of 5-Fluoro-2'-deoxyuridine. These modifications aim to alter the compound's biological activity, targeting, and stability.

Propargyl Derivatives: A series of new 3'-O- and 5'-O-propargyl derivatives of FdUrd have been synthesized. researchgate.net The synthesis involves the propargylation of appropriately blocked nucleosides followed by deprotection. researchgate.net

Phosphoramidate Analogs: Novel haloethyl and piperidyl phosphoramidate FdUMP prodrug analogues have been synthesized. nih.gov These compounds have shown potent inhibition of cancer cell proliferation. nih.gov Alkylating phosphoramidate analogs have also been prepared with the aim of irreversibly inhibiting thymidylate synthase. nih.gov

Conjugates with Carrier Molecules: To improve drug delivery, FdUrd derivatives have been linked to carrier molecules. For example, derivatives containing 5'-succinamic acid and 5'-maleamic acid spacers were synthesized and linked to human serum albumin (HSA). nih.gov These HSA conjugates were then further linked to monoclonal antibodies for targeted delivery. nih.gov

Radiolabeled Conjugates: For imaging purposes, a radioconjugate composed of a fluorinated pyrimidine (B1678525) analog linked to the radioisotope fluorine F 18 has been developed. cancer.gov

5'-Substituted Analogs: To create novel thymidylate synthase inhibitors, FdUMP analogs with substitutions at the 5'-position, such as 5'(R)-CH₃, 5'(S)-CH₃, and 5'-gem-(CH₃)₂, have been synthesized. acs.org

Carbocyclic Analogs: To confer resistance to phosphorylases, carbocyclic analogs where the furanose ring oxygen is replaced by a methylene (B1212753) group have been synthesized. cdnsciencepub.com

The following table highlights some of the synthesized novel derivatives and conjugates.

Derivative/ConjugateSynthetic ApproachKey FeatureReference
3'-O- and 5'-O-Propargyl DerivativesPropargylation of blocked nucleosidesIntroduction of a propargyl group researchgate.net
Haloethyl and Piperidyl Phosphoramidate AnalogsSynthesis from FdUMPPotent inhibitors of cell proliferation nih.gov
Human Serum Albumin (HSA) ConjugatesLinking via spacer moleculesImproved drug delivery nih.gov
Fluorine F 18 RadioconjugateLinking to a radioisotopePET/CT imaging cancer.gov
5'-Substituted FdUMP AnalogsDiastereoselective synthesis from FdUNovel thymidylate synthase inhibitors acs.org
Carbocyclic AnalogsReplacement of furanose oxygen with methyleneResistance to phosphorolytic cleavage cdnsciencepub.com

Stereochemical Considerations in 5-Fluoro-2'-deoxyuridine Synthesis

The stereochemistry of 5-Fluoro-2'-deoxyuridine and its analogs is a critical determinant of their biological activity. The desired anomer for the glycosidic bond is the β-configuration, and achieving high diastereoselectivity in the coupling reaction between the nucleobase and the sugar moiety is a key challenge in its synthesis. google.com

The synthesis of various prodrugs and derivatives often introduces new chiral centers, making stereochemical control even more important. For instance, in the development of amino acid ester prodrugs, the stereochemistry at the amino acid center can significantly affect the rate of enzymatic hydrolysis. umich.edu

Recent research has focused on the rational design and synthesis of specific stereoisomers to probe their interaction with target enzymes. For example, computational modeling predicted a stereochemical preference for 5'-substituted FdUMP analogs as thymidylate synthase inhibitors. acs.org This led to the diastereoselective synthesis of 5′(R)-CH₃, 5′(S)-CH₃, 5′-gem-(CH₃)₂, 5′(R)-CF₃, and 5′(S)-CF₃ analogs to empirically validate the computational predictions. acs.org

Furthermore, in the synthesis of cyclic ProTide derivatives, the stereochemistry at the phosphorus atom was established using NMR studies and molecular modeling. nih.gov The replacement of the furanose ring oxygen with sulfur to create 4'-thio derivatives is another strategy that aims to retain the essential stereochemistry of the parent nucleoside while conferring resistance to enzymatic degradation. snmjournals.org

The table below summarizes key stereochemical aspects in the synthesis of FdUrd and its analogs.

Synthetic AspectStereochemical Challenge/ConsiderationImportanceReference
Glycosidic Bond FormationAchieving high diastereoselectivity for the β-anomerBiological activity is dependent on the β-configuration google.com
Amino Acid Ester ProdrugsStereochemistry of the amino acid promoietyAffects the rate of enzymatic hydrolysis umich.edu
5'-Substituted FdUMP AnalogsDiastereoselective synthesis of specific epimers (e.g., 5'(R)-CH₃ vs. 5'(S)-CH₃)Differential inhibition of thymidylate synthase acs.org
Cyclic ProTide DerivativesEstablishing stereochemistry at the phosphorus atomInfluences metabolic activation and activity nih.gov
4'-Thio DerivativesMaintaining the overall stereochemistry of the nucleosideConferring resistance to phosphorolytic cleavage while retaining biological activity snmjournals.org

Molecular Mechanisms of Action of 5 Fluoro 2 Deoxyuridine

Enzymatic Activation and Intracellular Metabolites of 5-Fluoro-2'-deoxyuridine (B1346552)

5-Fluoro-2'-deoxyuridine, a nucleoside analog, requires enzymatic modification within the cell to exert its cytotoxic effects. patsnap.com This bioactivation process leads to the formation of several key metabolites that interfere with nucleic acid synthesis and function. The primary pathway involves the phosphorylation of FdUrd, leading to the formation of 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), a potent inhibitor of thymidylate synthase. acs.orgnih.govnih.gov Further phosphorylation can result in the formation of 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which can be incorporated into DNA. patsnap.comacs.orgnih.gov Additionally, FdUrd can be metabolized to 5-fluorouracil (B62378) (5-FU), which can then be anabolized to form 5-fluorouridine (B13573) triphosphate (FUTP) and incorporated into RNA. acs.orgmdpi.com

The initial and rate-limiting step in the activation of FdUrd is its phosphorylation to FdUMP, a reaction catalyzed by the enzyme thymidine (B127349) kinase (TK). acs.orgresearchgate.net Thymidine kinase is a crucial enzyme in the salvage pathway of pyrimidine (B1678525) nucleotide synthesis. spandidos-publications.com Studies have shown that both FdUrd and the related compound trifluridine (B1683248) (FTD) are phosphorylated by thymidine kinase 1 (TK1). nih.gov However, TK1 exhibits different catalytic efficiencies for these substrates. spandidos-publications.comnih.gov The catalytic efficiency (kcat/Km) of TK1 for phosphorylating FdUrd is lower than that for FTD. spandidos-publications.com The activity of thymidine kinase can vary between normal and cancerous tissues, which may influence the selective cytotoxicity of FdUrd. nih.gov For instance, the affinity of thymidine kinase for FdUrd has been observed to be greater in normal lung tissue compared to cancerous lung tissue. nih.gov The dependence of FdUrd's activity on thymidine kinase is highlighted by the observation that cells deficient in TK show reduced sensitivity to the drug. spandidos-publications.com

This table summarizes the catalytic efficiency of human thymidine kinase 1 (TK1) in phosphorylating various natural and analog pyrimidine nucleosides. The kcat/Km ratio is a measure of how efficiently an enzyme converts a substrate into a product.

SubstrateKm (μM)kcat (s⁻¹)kcat/Km (μM⁻¹·s⁻¹)
dThd (Thymidine)1.7 ± 0.21.8 ± 0.01.0
FTD (Trifluridine)1.2 ± 0.12.5 ± 0.02.1
dUrd (Deoxyuridine)130 ± 102.6 ± 0.10.020
FdUrd (5-Fluoro-2'-deoxyuridine)340 ± 20180 ± 100.53

Data derived from a study on the role of thymidine kinase 1 in the phosphorylation of antineoplastic nucleosides. spandidos-publications.com

The phosphorylation of FdUrd by thymidine kinase yields 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP). patsnap.comacs.orgnih.gov This metabolite is the primary effector of FdUrd's cytotoxic activity, acting as a potent inhibitor of thymidylate synthase. acs.orgnih.govpnas.org The formation of FdUMP is a critical step, as FdUrd itself does not directly inhibit thymidylate synthase. nih.gov Once formed, FdUMP can be dephosphorylated back to FdUrd by certain enzymes, such as pyrimidine 5'-nucleotidase found in human erythrocytes. pnas.org The balance between phosphorylation and dephosphorylation influences the intracellular concentration of the active FdUMP.

Following the formation of FdUMP, subsequent phosphorylations by other kinases can lead to the formation of 5-fluoro-2'-deoxyuridine diphosphate (B83284) (FdUDP) and ultimately 5-fluoro-2'-deoxyuridine triphosphate (FdUTP). mdpi.com FdUTP is a substrate for DNA polymerase and can be incorporated into DNA, leading to DNA damage and contributing to the cytotoxic effects of FdUrd. patsnap.commdpi.com However, FdUTP can also be degraded by the enzyme deoxyUTPase (DUT). spandidos-publications.comnih.gov

Additionally, FdUrd can be cleaved by thymidine phosphorylase to 5-fluorouracil (5-FU). acs.orgnih.gov 5-FU can then enter a different metabolic pathway, being converted to 5-fluorouridine monophosphate (FUMP), then 5-fluorouridine diphosphate (FUDP), and finally 5-fluorouridine triphosphate (FUTP). acs.orgmdpi.com FUTP can be incorporated into RNA, disrupting RNA processing and function. patsnap.commdpi.com

Inhibition of Thymidylate Synthase by 5-Fluoro-2'-deoxyuridine Monophosphate

The principal mechanism of action of 5-Fluoro-2'-deoxyuridine is the inhibition of thymidylate synthase (TS) by its active metabolite, FdUMP. acs.orgnih.govnih.govvumc.nl TS is a crucial enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. vumc.nlroyalsocietypublishing.org By blocking this enzyme, FdUMP depletes the intracellular pool of dTMP, leading to an imbalance of deoxynucleotides and subsequent inhibition of DNA replication and repair, ultimately causing "thymineless death" in rapidly dividing cells. mdpi.comnih.gov

FdUMP acts as a suicide inhibitor of thymidylate synthase. wikipedia.org The inhibition occurs through the formation of a stable, covalent ternary complex involving FdUMP, thymidylate synthase, and the folate cofactor 5,10-methylenetetrahydrofolate (CH₂H₄folate). patsnap.comacs.orgnih.gov The formation of this complex proceeds in an ordered manner, where FdUMP binds to the enzyme first, followed by the binding of CH₂H₄folate to form a noncovalent ternary complex. oup.comraineslab.com This noncovalent complex then undergoes a unimolecular conversion to the covalent complex. raineslab.com

The catalytic mechanism begins with a nucleophilic attack by a cysteine residue in the active site of thymidylate synthase on the C6 position of the pyrimidine ring of FdUMP. wikipedia.org Subsequently, the C5 position of FdUMP attacks the methylene (B1212753) group of the cofactor, forming a covalent bridge. nih.gov The presence of the fluorine atom at the C5 position of FdUMP prevents the subsequent elimination step that would normally occur with the natural substrate dUMP, thus trapping the enzyme in an inactive covalent complex. wikipedia.org This irreversible inhibition effectively shuts down the enzyme's catalytic activity. wikipedia.org

X-ray crystallographic studies have provided detailed insights into the three-dimensional structure of the covalent ternary complex of thymidylate synthase, FdUMP, and CH₂H₄folate. nih.gov These studies have been performed on TS from various species, including Escherichia coli and humans. nih.govnih.gov The structures reveal that the FdUMP molecule is covalently linked to a cysteine residue of the enzyme and to the folate cofactor. oup.comnih.gov

The binding of FdUMP induces a conformational change in the enzyme, particularly in a flexible loop that closes over the active site, sequestering the ligands from the solvent. nih.gov In human thymidylate synthase, specific residues such as Tyr213, Gln214, Arg215, and Ser216 are involved in interacting with the nucleotide. nih.gov Molecular dynamics simulations have shown that in human thymidylate synthase, the side chain of Tyr135 can form a hydrogen bond with the fluorine atom of FdUMP. acs.org The structural understanding of these interactions is crucial for the design of new and more selective inhibitors of thymidylate synthase. acs.org

This table highlights key amino acid residues within the active site of human thymidylate synthase that are involved in binding and interacting with FdUMP, as revealed by structural and computational studies.

ResidueInteraction with FdUMPReference
Cysteine (Catalytic)Forms a covalent bond with the C6 position of the pyrimidine ring. wikipedia.org
Tyr135Forms a hydrogen bond with the fluorine atom at the C5 position. acs.org
Tyr213Interacts with the nucleotide. nih.gov
Gln214Interacts with the nucleotide. nih.gov
Arg215Interacts with the nucleotide. nih.gov
Ser216Interacts with the nucleotide. nih.gov

Kinetic Analysis of Thymidylate Synthase Inhibition

The primary intracellular target of 5-Fluoro-2'-deoxyuridine (FdUrd) is thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). FdUrd is metabolically converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which acts as a potent suicide inhibitor of TS. wikipedia.orgacs.org The inhibition mechanism involves the formation of a stable ternary covalent complex between FdUMP, TS, and the cofactor 5,10-methylenetetrahydrofolate (CH2-H4folate). nih.govraineslab.comvumc.nl This complex effectively sequesters the enzyme, halting the production of dTMP, which is essential for DNA synthesis. wikipedia.orgcancer.gov

Kinetic studies have demonstrated that FdUMP is a powerful and consistent inhibitor of TS across various cell lines. aacrjournals.org The inhibition constant (Ki) for FdUMP is in the nanomolar range, indicating a high affinity for the enzyme. aacrjournals.org For instance, in a panel of 13 human colon cancer cell lines, the Ki values for FdUMP ranged from 0.82 nM to 2.41 nM. aacrjournals.org The formation of the inhibitory ternary complex is rapid, and the complex itself is exceptionally stable, being resistant to disruption by agents like 6 M urea. researchgate.net The level of TS inhibition is directly dependent on the amount of FdUMP added, with approximately two moles of FdUMP required per mole of enzyme for complete inactivation. researchgate.net

The interaction of FdUMP with TS mimics several steps of the normal enzymatic reaction, providing a valuable model for studying the catalytic mechanism. raineslab.com The process involves the formation of a noncovalent ternary complex (TS-FdUMP-CH2-H4folate) which then proceeds to a covalent complex. raineslab.com The stability of this complex is critical for the cytotoxic effects of FdUrd. Some studies have created drug-resistant mutants of human TS to investigate the structure-function relationship. For example, a double mutant (K47Q;D48E) and a triple mutant (D48E;T51S;G52C) of human TS exhibited Ki values for FdUMP that were 75 to 100 times higher than that of the wild-type enzyme, demonstrating their resistance. nih.gov

Table 1: Kinetic Parameters of Thymidylate Synthase Inhibition by FdUMP

Cell Line/Enzyme Ki for FdUMP (nM) Km for dUMP (µM) Reference
Colo320 0.82 4.81 aacrjournals.org
SNU-C4 1.27 3.51 aacrjournals.org
Colo201 2.41 3.23 aacrjournals.org
SW1116 - 1.46 aacrjournals.org
Colo205 - 8.22 aacrjournals.org
Wild-Type Human TS - - nih.gov
K47Q;D48E Mutant TS 75-100x higher than WT - nih.gov
D48E;T51S;G52C Mutant TS 75-100x higher than WT - nih.gov

Incorporation of 5-Fluoro-2'-deoxyuridine Triphosphate into DNA

Beyond the inhibition of thymidylate synthase, a significant aspect of FdUrd's mechanism of action is the incorporation of its triphosphate metabolite, 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), into DNA. calis.edu.cnpatsnap.comoup.com This process is facilitated by the depletion of the cellular pool of deoxythymidine triphosphate (dTTP) resulting from TS inhibition, which increases the likelihood of DNA polymerases utilizing FdUTP as an alternative substrate to dTTP. wikipedia.orgacs.org The incorporation of this unnatural nucleotide disrupts the normal structure and function of DNA. biorender.com

Studies have shown that FdUTP is incorporated into the nascent DNA strand at sites that are aligned with adenine (B156593) on the template strand. spandidos-publications.com This misincorporation can lead to significant DNA damage and is a key contributor to the cytotoxicity of the compound. nih.gov The extent of FdUTP incorporation into DNA has been found to be a critical factor in the antitumor activity of fluoropyrimidines. spandidos-publications.com While FdUMP primarily targets TS, the subsequent incorporation of FdUTP into the genetic material represents a distinct, DNA-directed mechanism of cytotoxicity. oup.com

The intracellular enzyme deoxyUTPase (DUT) acts as a protective mechanism by degrading both dUTP and FdUTP, thereby preventing their incorporation into DNA. spandidos-publications.com High expression levels of DUT can lead to resistance against fluoropyrimidines by reducing the available pool of FdUTP for DNA polymerases. spandidos-publications.com This highlights the critical balance between the anabolic activation of FdUrd to FdUTP and its catabolic degradation by enzymes like DUT in determining the ultimate cytotoxic outcome.

Fidelity of DNA Polymerases with FdUTP

The incorporation of FdUTP into DNA is governed by the fidelity of DNA polymerases. These enzymes, responsible for DNA replication and repair, exhibit a degree of tolerance for nucleotide analogues. DNA polymerase α has been shown to incorporate FdUTP into DNA at sites corresponding to adenine on the template strand. spandidos-publications.com

Recent research has shed light on the role of specialized translesion synthesis (TLS) DNA polymerases in this process. DNA polymerase η (polη), for example, is upregulated in response to FdUrd treatment and actively incorporates FdUTP into DNA. nih.govoup.com Kinetic studies have revealed that polη incorporates FdUTP opposite a template adenine (dA) with significant efficiency. nih.govoup.com Interestingly, the mutagenic potential of FdUTP incorporation is heightened in the presence of DNA lesions like inosine. nih.gov Polη incorporates FdUTP across from dA with an efficiency 41 times greater than across from deoxyguanosine (dG) and 28 times greater than across from inosine. nih.govoup.com

Structural studies of polη complexed with DNA and FdUTP show that a dA:FdUTP base pair resembles a normal dA:dTTP pair within the enzyme's active site. nih.govoup.com However, when pairing with dG, FdUTP can adopt a different tautomeric form (4-enol), which increases the efficiency of this incorrect insertion compared to a dG:dTTP mismatch. nih.govoup.com This demonstrates that the fidelity of DNA polymerases is compromised in the presence of FdUTP, leading to its incorporation and subsequent mutagenic and cytotoxic effects.

DNA Strand Breakage and Repair Pathway Perturbations

The incorporation of FdUTP into the DNA backbone is a primary trigger for DNA damage, leading to the formation of DNA strand breaks. patsnap.comoup.comcancer.gov The presence of the fluorinated uracil (B121893) base in the DNA is recognized by the cell's DNA repair machinery, specifically by uracil DNA glycosylases (UDGs) such as UNG2, SMUG1, and thymine (B56734) DNA glycosylase (TDG). acs.orgpharmgkb.org These enzymes excise the aberrant base, creating an abasic (AP) site. acs.org

The accumulation of these AP sites, followed by the action of AP endonucleases, leads to the generation of single- and double-strand breaks in the DNA. acs.orgtandfonline.com This process can initiate a futile cycle of repair, where DNA polymerases attempt to fill the gap but may re-incorporate FdUTP or dUTP due to the ongoing depletion of dTTP, leading to repeated cycles of excision and strand breakage. acs.org This accumulation of DNA fragmentation is a major contributor to the cytotoxic effects of FdUrd. acs.orgoup.com Studies have shown that FdUrd treatment induces a characteristic "shattering" of chromosomes, particularly affecting the early replicating regions of the genome. oup.com Furthermore, FdUrd treatment can lead to the activation of S-phase checkpoint mediators and, in some cell types, premature and lethal entry into mitosis. aacrjournals.org

Influence on DNA Methylation Processes

In addition to direct DNA damage, metabolites of FdUrd can influence epigenetic processes, specifically DNA methylation. The metabolite 5-fluoro-2′-deoxycytidine-triphosphate (FdCTP), which can be formed from FdUrd precursors, has been shown to inhibit DNA methyltransferase (DNMT). cancer.gov DNMTs are responsible for maintaining DNA methylation patterns, which are crucial for gene regulation. Inhibition of these enzymes can lead to global changes in DNA methylation.

Incorporation of 5-Fluorouridine Triphosphate into RNA

A major mechanism of action for fluoropyrimidines involves the metabolic conversion to 5-fluorouridine triphosphate (FUTP) and its subsequent incorporation into various RNA species. calis.edu.cnpatsnap.compharmgkb.orgplos.org This RNA-directed cytotoxicity is considered a significant, and in some contexts, the predominant mechanism of action. plos.orgbiorxiv.orgoup.com The structural similarity of FUTP to uridine (B1682114) triphosphate (UTP) allows it to be used as a substrate by RNA polymerases. patsnap.com

The incorporation of FUTP into RNA is extensive, reported to be thousands of times greater than the incorporation of FdUTP into DNA. frontiersin.org This widespread modification of RNA disrupts its normal processing, structure, and function. cancer.govpatsnap.com The consequences of FUTP incorporation have been observed in multiple types of RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA), leading to impaired protein synthesis and cellular dysfunction. vumc.nlplos.org The cytotoxicity derived from RNA damage is supported by findings that uridine can rescue cells from the toxic effects, whereas thymidine cannot. plos.org

Effects on Ribosomal RNA Biogenesis and Function

The most abundant RNA species in the cell, ribosomal RNA (rRNA), is a major target for FUTP incorporation. oup.comnih.gov The integration of 5-fluorouridine into rRNA molecules has profound effects on ribosome biogenesis (RiBi) and function. oup.comspandidos-publications.com Numerous studies have demonstrated that 5-FU and its metabolites impair the maturation of precursor rRNA (pre-rRNA) into the mature 18S, 5.8S, and 28S rRNAs that form the core of the ribosome. plos.orgoup.comresearchgate.net

Table 2: Effects of 5-FU Metabolites on Ribosomal RNA

Effect Metabolite Consequence References
Incorporation into rRNA FUTP Formation of fluorinated RNA patsnap.comoup.comspandidos-publications.com
Impaired pre-rRNA processing FUTP Reduced levels of mature 18S, 28S, 5.8S rRNA plos.orgoup.comresearchgate.net
Hypomodification of new rRNA FUTP Reduced pseudouridine (B1679824) and ribose methylations oup.com
Ribosomal protein ubiquitination FUTP Proteasomal degradation of ribosomal proteins biorxiv.orgnih.gov
rRNA degradation FUTP Autophagy-dependent catabolism of rRNA biorxiv.orgnih.gov

Impact on Messenger RNA Processing and Translation

The conversion of 5-Fluoro-2'-deoxyuridine into its metabolites, such as 5-fluorouridine triphosphate (FUTP), allows for its incorporation into RNA in place of uridine. nih.gov This integration of a fluorinated analog into nascent RNA transcripts is a key mechanism of RNA-directed toxicity. nih.govspandidos-publications.com The incorporation of 5-FU into RNA can be substantially higher—up to 15,000-fold—than its incorporation into DNA, underscoring the significance of RNA-related effects. nih.gov This misincorporation can lead to profound disturbances in messenger RNA (mRNA) processing and subsequent protein synthesis. spandidos-publications.compatsnap.com

One of the major consequences of incorporating 5-FU metabolites into pre-mRNA is the disruption of splicing. nih.gov In vitro experiments have demonstrated that the presence of 5-fluorouracil within pre-mRNA transcripts alters splicing patterns. nih.gov Studies in the eukaryotic model Schizosaccharomyces pombe revealed splicing defects in a significant number of intron-containing mRNAs following treatment with 5-FU. plos.org The incorporation of 5-FU into small nuclear RNAs (snRNAs), particularly U2 snRNA, can inhibit essential modifications like pseudouridylation, which in turn disrupts the assembly and function of the spliceosome complex. mdpi.com

The impact on the translation of mRNA into protein is complex. Some research suggests that the integration of 5-FU into mRNA does not inherently affect its translational efficiency or cause miscoding. nih.govnih.gov For instance, in vitro translation of a synthetic thymidylate synthase mRNA, where all uracil bases were replaced with 5-fluorouracil, showed no significant difference in the resulting protein compared to the control mRNA. nih.gov However, other evidence points to a broader disruption of the translational machinery. patsnap.com The incorporation of 5-FU into ribosomal RNA (rRNA), the most abundant RNA species in the cell, can create "fluorinated active ribosomes". nih.gov This leads to a phenomenon described as translational reprogramming, altering the landscape of protein synthesis. nih.gov Furthermore, cells may respond to 5-FU-induced damage by upregulating the expression of genes involved in mRNA processing, representing a cellular countermeasure to the drug's effects. plos.org

Modulation of Non-coding RNA Profiles (e.g., microRNAs)

Beyond mRNA, 5-Fluoro-2'-deoxyuridine and its parent compound 5-fluorouracil (5-FU) significantly modulate the expression and function of various non-coding RNAs (ncRNAs), which are critical regulators of gene expression. frontiersin.orgoaepublish.com The incorporation of 5-FU metabolites into transfer RNA (tRNA) and ribosomal RNA (rRNA) precursors interferes with their maturation and function. plos.org This includes the inhibition of pre-rRNA processing and the disruption of post-transcriptional modifications of tRNAs. mdpi.com

MicroRNAs (miRNAs) are a class of small, non-coding RNAs that regulate gene expression post-transcriptionally and have emerged as significant players in the cellular response to FdUrd. plos.org Treatment with 5-FU has been shown to significantly alter the global expression profile of miRNAs in cancer cells. researchgate.net In one study using MCF-7 breast cancer cells, treatment with a low dose of 5-FU for 48 hours resulted in the differential expression of 42 miRNAs. researchgate.net Of these, 23 were upregulated and 19 were downregulated, with many of these miRNAs known to be associated with cancer development and progression. researchgate.net

Specific miRNAs have been identified as key modulators of the cellular fate following FdUrd treatment. Research in mouse mammary tumor FM3A cells revealed that miR-351 expression levels dictate whether the cells undergo necrosis or apoptosis in response to FdUrd. plos.orgnih.gov The apoptotic-variant cells express high levels of miR-351, while the necrotic-variant cells express very little. nih.gov Artificially increasing miR-351 expression in the necrotic cells shifted their FdUrd-induced death pathway to apoptosis, demonstrating a direct regulatory role for this miRNA. plos.orgnih.gov

Furthermore, the modulation of miRNA profiles is a significant factor in the development of resistance to 5-FU. frontiersin.org Numerous studies have identified specific miRNAs whose expression levels are altered in drug-resistant gastrointestinal cancer cells, influencing pathways related to cell survival, apoptosis, and cell cycle. frontiersin.orgoaepublish.com

Cellular Metabolism and Transport Kinetics of 5 Fluoro 2 Deoxyuridine

Nucleoside Transporter Systems Involved in 5-Fluoro-2'-deoxyuridine (B1346552) Uptake

The entry of 5-Fluoro-2'-deoxyuridine (FdUrd) into target cells is a critical first step, mediated by specialized membrane proteins known as nucleoside transporters (NTs). elifesciences.org These transporters are broadly divided into two families: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). elifesciences.orgresearchgate.net

Research indicates that both ENT and CNT family members are involved in the uptake of FdUrd and similar nucleoside analogs. spandidos-publications.com ENTs, such as ENT1 and ENT2, facilitate the movement of nucleosides down their concentration gradient. spandidos-publications.com Studies using transporter inhibitors like dipyridamole (an inhibitor of both ENT1 and ENT2) have demonstrated their role in the cellular uptake of FdUrd. spandidos-publications.com The CNT family, which actively transports nucleosides into the cell against a concentration gradient, is also implicated. Specifically, CNT2 has been shown to mediate the uptake of halogenated uridine (B1682114) analogues, including 5-fluoro-2′-deoxyuridine. researchgate.net The expression levels of these transporters in cancer cells can significantly influence their sensitivity to FdUrd.

Table 4.1.1: Nucleoside Transporters Implicated in 5-Fluoro-2'-deoxyuridine (FdUrd) Uptake

Transporter Family Specific Transporter Transport Mechanism Role in FdUrd Uptake
Equilibrative Nucleoside Transporters (ENTs) hENT1 Facilitated Diffusion Mediates cellular influx and efflux of FdUrd. spandidos-publications.com
Equilibrative Nucleoside Transporters (ENTs) hENT2 Facilitated Diffusion Implicated in FdUrd transport, inhibitable by dipyridamole. spandidos-publications.com
Concentrative Nucleoside Transporters (CNTs) hCNT2 Na+-dependent cotransport Mediates uptake of halogenated uridine analogues like FdUrd. researchgate.net

Intracellular Phosphorylation Cascades of 5-Fluoro-2'-deoxyuridine

Once inside the cell, FdUrd must be anabolized (metabolically activated) into its nucleotide forms to become pharmacologically active. This process involves a sequential phosphorylation cascade, primarily initiated by the enzyme thymidine (B127349) kinase. patsnap.comacs.org

Monophosphorylation: Thymidine kinase (TK) catalyzes the first phosphorylation step, converting FdUrd to 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP). patsnap.comacs.org This is a critical activation step, as FdUMP is a potent inhibitor of thymidylate synthase (TS), an essential enzyme for DNA synthesis. patsnap.compatsnap.com

Diphosphorylation and Triphosphorylation: FdUMP can be further phosphorylated by other cellular kinases to form 5-fluoro-2'-deoxyuridine 5'-diphosphate (FdUDP) and subsequently 5-fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP). acs.orgplos.org FdUTP is a fraudulent nucleotide that can be mistakenly incorporated into DNA by DNA polymerases, leading to DNA damage and strand breaks. acs.orgpatsnap.complos.org

This metabolic activation pathway is crucial for the compound's mechanism of action, which centers on the inhibition of DNA synthesis through both the depletion of thymidine nucleotides and the direct incorporation of fraudulent nucleotides into the DNA strand. patsnap.compatsnap.com

Table 4.2.1: Key Enzymes in the Anabolic Pathway of 5-Fluoro-2'-deoxyuridine

Enzyme Substrate Product Significance
Thymidine Kinase (TK) 5-Fluoro-2'-deoxyuridine (FdUrd) 5-Fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) The primary activation step; FdUMP is a potent inhibitor of thymidylate synthase. patsnap.comacs.org
Nucleoside Monophosphate Kinases 5-Fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) 5-Fluoro-2'-deoxyuridine 5'-diphosphate (FdUDP) Intermediate step in the phosphorylation cascade.
Nucleoside Diphosphate (B83284) Kinases 5-Fluoro-2'-deoxyuridine 5'-diphosphate (FdUDP) 5-Fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP) Creates a fraudulent nucleotide that can be incorporated into DNA, causing damage. acs.orgplos.org

Catabolism of 5-Fluoro-2'-deoxyuridine and its Metabolites

Parallel to its anabolic activation, 5-Fluoro-2'-deoxyuridine and its active metabolites are subject to catabolism, which can deactivate the compound and limit its efficacy. A primary catabolic event is the cleavage of the glycosidic bond by thymidine phosphorylase (TP), which converts FdUrd into 5-fluorouracil (B62378) (5-FU). spandidos-publications.comuah.es

5-FU, itself an active anticancer agent, is then extensively catabolized, primarily in the liver, through a pathway analogous to that of endogenous uracil (B121893). wikipedia.orgacs.org The rate-limiting enzyme in this pathway is dihydropyrimidine dehydrogenase (DPD). acs.org The catabolic sequence proceeds as follows:

Conversion to 5-Fluorouracil: FdUrd is converted to 5-FU by thymidine phosphorylase. uah.es

Reduction by DPD: 5-FU is reduced to 5,6-dihydro-5-fluorouracil (DHFU). nih.gov

Hydrolysis: DHFU is hydrolyzed to α-fluoro-β-ureidopropionic acid (FUPA). nih.gov

Final Breakdown: FUPA is further broken down into α-fluoro-β-alanine (FBAL), ammonia, and carbon dioxide. nih.gov

The activity of enzymes like DPD can significantly impact the systemic exposure and therapeutic window of fluoropyrimidine drugs.

Table 4.3.1: Catabolic Pathway of 5-Fluoro-2'-deoxyuridine

Enzyme Substrate Product Significance
Thymidine Phosphorylase (TP) 5-Fluoro-2'-deoxyuridine (FdUrd) 5-Fluorouracil (5-FU) Cleaves FdUrd into the active, but also catabolically targeted, 5-FU. uah.es
Dihydropyrimidine Dehydrogenase (DPD) 5-Fluorouracil (5-FU) 5,6-dihydro-5-fluorouracil (DHFU) The rate-limiting step in 5-FU catabolism. acs.orgnih.gov
Dihydropyrimidinase 5,6-dihydro-5-fluorouracil (DHFU) α-fluoro-β-ureidopropionic acid (FUPA) Continues the breakdown of the pyrimidine (B1678525) ring. nih.gov
Beta-ureidopropionase α-fluoro-β-ureidopropionic acid (FUPA) α-fluoro-β-alanine (FBAL) Final step in the major catabolic pathway. nih.gov

Influence of Cellular Microenvironment on 5-Fluoro-2'-deoxyuridine Metabolism

The tumor microenvironment (TME) is characterized by conditions such as hypoxia (low oxygen), nutrient scarcity, and acidic pH, which can profoundly influence cellular metabolism. technologynetworks.com These factors can alter the expression and activity of the transporters and enzymes responsible for FdUrd metabolism, thereby affecting its efficacy.

Molecular and Cellular Resistance Mechanisms to 5 Fluoro 2 Deoxyuridine

Alterations in Thymidylate Synthase Expression and Activity

A primary mechanism of resistance to FdUrd involves the overexpression of its target enzyme, thymidylate synthase (TS). Increased levels of TS can arise from several processes, including gene amplification, enhanced transcription, and decreased protein degradation. oaepublish.com When the amount of TS in a cell is elevated, the concentration of the active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), may be insufficient to inhibit the entire cellular pool of the enzyme, thus allowing for continued DNA synthesis and cell survival. oaepublish.com

Studies have demonstrated that cancer cells selected for resistance to FdUrd often exhibit a significant increase in TS protein levels. For instance, FdUrd-resistant variants of the human cell line HEp-2 showed a 26-fold increase in cellular TS levels, which was associated with a 100-fold amplification of the TS structural gene and a corresponding increase in TS mRNA. nih.gov Similarly, in mouse fibroblast and neuroblastoma cell lines, resistance to FdUrd was correlated with a 30- to 100-fold amplification of the TS gene and a 50-fold overproduction of TS enzyme and its mRNA. nih.gov The pretreatment activity level of TS can also be a determinant of intrinsic resistance, with tumors having higher basal TS activity showing less sensitivity to the drug. nih.gov This elevated TS expression is a clinically established cause of drug resistance. oaepublish.com

Table 1: Impact of Increased Thymidylate Synthase (TS) Expression on FdUrd Resistance

Cell Line VariantFold Increase in TS Expression/ActivityConsequenceReference(s)
FdUrd-resistant HEp-226-fold increase in TS proteinFdUrd Resistance nih.gov
FdUrd-resistant HEp-280-fold increase in TS (with folinic acid/deoxyinosine)High-level FdUrd Resistance nih.gov
FdUrd-resistant LU3-7 (mouse fibroblast)50-fold overproduction of TSFdUrd Resistance nih.gov
FdUrd-resistant FUdR-R (mouse neuroblastoma)50-fold overproduction of TSFdUrd Resistance nih.gov
HxVRC5 (human colon adenocarcinoma xenograft)12.7-fold higher pretreatment TS activity compared to sensitive lineIntrinsic FdUrd Resistance nih.gov

Mutations Affecting Thymidylate Synthase-5-Fluoro-2'-deoxyuridine Interactions

Another significant mechanism of resistance involves structural alterations in the thymidylate synthase (TS) enzyme due to mutations in its gene. These mutations can reduce the binding affinity of the inhibitory metabolite, FdUMP, to the enzyme, thereby diminishing the drug's efficacy. Even though the mutant TS may be less efficient catalytically than the wild-type enzyme, it can still produce sufficient dTMP for cell survival while being resistant to inhibition. nih.gov

Mutations conferring resistance have been identified throughout the TS protein, not just at the active site, suggesting that long-range interactions can influence the catalytic center. nih.gov A notable region for such mutations is the highly conserved Arg50 loop, which is crucial for substrate binding. nih.govwashington.edu For example, a double mutant (K47Q;D48E) and a triple mutant (D48E;T51S;G52C) in this loop were found to have inhibition constants (Ki) for FdUMP that were 75 to 100 times higher than that of the wild-type enzyme. nih.govaacrjournals.org Other identified single amino acid substitutions that confer resistance include Y33H, which is located near the amino terminus, and a Glu214Gln mutation. nih.govwashington.edu The Y33H variant was associated with innate resistance in the HCT 116 colon cancer cell line and exhibited reduced affinities for both FdUMP and the cofactor 5,10-methylenetetrahydrofolate. nih.gov

Table 2: Kinetic Parameters of FdUrd-Resistant Thymidylate Synthase (TS) Mutants

TS MutantAmino Acid Substitution(s)Fold Increase in Ki for FdUMP (compared to Wild-Type)Reference(s)
Double MutantK47Q; D48E~75 nih.govaacrjournals.org
Triple MutantD48E; T51S; G52C~100 nih.govaacrjournals.org
Glu214 TSGln214Glu8-fold more resistant (in cells) nih.gov
Y33H VariantTyr33HisReduced affinity for FdUMP washington.edunih.gov

Modulation of 5-Fluoro-2'-deoxyuridine (B1346552) Activating Enzyme Expression (e.g., Thymidine (B127349) Kinase)

For 5-Fluoro-2'-deoxyuridine (FdUrd) to exert its cytotoxic effect, it must first be phosphorylated to its active form, FdUMP. This activation step is primarily catalyzed by the enzyme thymidine kinase (TK). nih.govaacrjournals.org Consequently, a reduction or loss of TK activity is a significant mechanism of acquired resistance to FdUrd. aacrjournals.org Cells that are deficient in TK are unable to efficiently convert FdUrd to FdUMP, leading to a decrease in the intracellular concentration of the active inhibitor and subsequent resistance. aacrjournals.orgaacrjournals.org

Studies have shown that cancer cell lines selected for resistance to FdUrd often exhibit a deficiency in TK activity. aacrjournals.org For example, FTD-resistant DLD1 cells, which also show cross-resistance to FdUrd, have been found to have a loss of TK1 expression. aacrjournals.org The crucial role of TK in FdUrd activation is further highlighted by the observation that FdUrd-resistant cells are often still sensitive to 5-fluorouracil (B62378) (5-FU), which can be activated through alternative pathways not solely reliant on TK. aacrjournals.org Interestingly, some compounds have been developed to bypass this resistance mechanism by being largely independent of intracellular TK activity to exert their cytostatic action. researchgate.net

Upregulation of Dihydropyrimidine Dehydrogenase (DPD) Analogues and 5-Fluoro-2'-deoxyuridine Catabolism

The catabolism of fluoropyrimidines, including 5-Fluoro-2'-deoxyuridine (FdUrd), plays a critical role in determining their therapeutic efficacy. Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolic pathway of 5-fluorouracil (5-FU) and its derivatives. nih.govmdpi.com Increased activity of DPD can lead to rapid degradation of the drug into inactive metabolites, thereby reducing the amount of FdUrd available for conversion to its active form, FdUMP. oaepublish.commdpi.com

Elevated intratumoral DPD expression has been associated with poor outcomes in patients treated with 5-FU-based chemotherapy. oaepublish.com In studies with gastrointestinal cancer cell lines, those with lower DPD mRNA and protein levels tended to be more sensitive to 5-FU. nih.gov Conversely, overexpression of DPD can confer significant resistance. For instance, human esophageal squamous carcinoma cells engineered to overexpress DPD were found to be 15.6 times more resistant to 5-FU. nih.gov This suggests that the level of DPD activity within tumor cells is a critical determinant of their sensitivity to FdUrd. nih.gov

Enhanced DNA Repair Mechanisms in Response to 5-Fluoro-2'-deoxyuridine-Induced Damage

The cytotoxic effects of 5-Fluoro-2'-deoxyuridine (FdUrd) are mediated in part by the incorporation of its metabolites into DNA, leading to DNA damage. mdpi.com Consequently, the cell's ability to repair this damage is a key factor in determining its sensitivity to the drug. Enhanced DNA repair capacity can mitigate the lethal effects of FdUrd, contributing to resistance. The two primary pathways involved in the repair of FdUrd-induced DNA lesions are base excision repair (BER) and mismatch repair (MMR). plos.orgnih.govnih.gov

The BER pathway is initiated by DNA glycosylases that recognize and excise the incorporated fluorouracil from the DNA backbone. plos.orgnih.gov Several uracil-DNA glycosylases, including UNG, SMUG1, TDG, and MBD4, can process 5-FU in DNA. mdpi.com Studies have shown that disabling the BER pathway by depleting key proteins like XRCC1 or APE1 can sensitize colon cancer cells to FdUrd. plos.org The MMR system can also recognize FdUrd in DNA, particularly in the context of a mismatch with guanine. researchgate.net Deficiency in MMR, for example through the loss of the MSH2 protein, has been shown to confer resistance to FdUrd. nih.gov This suggests that a functional MMR system is required for the full cytotoxic effect of the drug, possibly by initiating futile repair cycles that lead to DNA strand breaks and cell death. nih.govresearchgate.net

Table 3: Key DNA Repair Proteins Involved in FdUrd Resistance

DNA Repair PathwayProtein(s)Role in FdUrd ResponseConsequence of AlterationReference(s)
Base Excision Repair (BER)UNG, SMUG1, TDG, MBD4Recognition and excision of 5-FU from DNAAltered sensitivity (can lead to resistance or sensitization depending on the specific protein and context) mdpi.comnih.govplos.org
Base Excision Repair (BER)XRCC1, APE1Downstream processing of the repair intermediateDepletion sensitizes cells to FdUrd plos.org
Mismatch Repair (MMR)MSH2, MLH1Recognition of FdUrd-containing mismatches and initiation of repairDeficiency confers resistance to FdUrd nih.govresearchgate.net

Altered Nucleoside Transport Systems

The entry of 5-Fluoro-2'-deoxyuridine (FdUrd) into cancer cells is a prerequisite for its cytotoxic activity. This process is mediated by specific nucleoside transport proteins embedded in the cell membrane. nih.gov A reduction in the efficiency of these transport systems can limit the intracellular accumulation of FdUrd, thereby conferring resistance. aacrjournals.orgnih.gov

Impaired nucleoside transport has been identified as a primary mechanism of resistance to FdUrd in some cancer cell lines. nih.gov For example, in the human colon carcinoma cell line HCT-8, high-level resistance to FdUrd was attributed to a defect in the facilitated diffusion of the drug into the cells. nih.gov This resistance mechanism can lead to cross-resistance to other nucleoside analogs that utilize the same transport systems. The human equilibrative nucleoside transporter 1 (hENT1) is one of the key transporters involved in the uptake of FdUrd, and its downregulation has been associated with resistance.

Preclinical Investigations of 5 Fluoro 2 Deoxyuridine in Non Human Models

In Vitro Studies on Cell Line Models

In vitro studies using various cancer cell lines have been instrumental in dissecting the molecular pathways affected by 5-Fluoro-2'-deoxyuridine (B1346552). These studies have detailed its impact on cell growth, survival, and division, as well as its interactions with other chemical compounds.

5-Fluoro-2'-deoxyuridine has demonstrated a marked ability to inhibit the proliferation of various cancer cell lines. Its primary mechanism of action involves the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis and cell proliferation. nih.govpatsnap.com This inhibition leads to an imbalance in the deoxynucleotide pool, halting DNA replication and subsequently cell growth. patsnap.com

Studies have shown that continuous exposure to 5-Fluoro-2'-deoxyuridine markedly inhibits cell proliferation in murine lymphoma L5178Y cells. nih.gov However, the inhibitory effect of a brief exposure was found to be reversible. nih.gov In human colorectal cancer cell lines HT29 and SW620, 5-Fluoro-2'-deoxyuridine treatment is a key factor in determining the tumor cells' sensitivity to the compound. aacrjournals.org The sensitivity to 5-Fluoro-2'-deoxyuridine can vary considerably among different cell lines; for instance, in a panel of seven human colorectal cancer cell lines, the IC50 (the concentration required to inhibit the growth of 50% of cells) ranged from 0.01 to 90 microMolar. nih.gov Similarly, in a human renal cell carcinoma cell line (RPMI-SE), the median IC50 for cell growth inhibition by 5-Fluoro-2'-deoxyuridine was 7.23 nM. nih.gov

The growth inhibitory effects of 5-Fluoro-2'-deoxyuridine have also been observed in human tumor cell strain H. Ep. #1. aacrjournals.org In this cell line, incubation with 4 x 10-7 M of the compound for as little as 89 hours resulted in a significant drop in the mitotic index, while the DNA content per cell remained constant, indicating a halt in cell division. aacrjournals.org

Cell LineCancer TypeIC50 of 5-Fluoro-2'-deoxyuridineReference
RPMI-SEHuman Renal Cell Carcinoma7.23 nM nih.gov
VariousHuman Colorectal Cancer0.01 - 90 µM nih.gov

5-Fluoro-2'-deoxyuridine is known to induce cell death through both apoptosis and necrosis, with the specific pathway often being cell-type dependent. nih.govnih.gov In mouse mammary tumor FM3A cells, for example, the compound induces a necrotic morphology in the original F28-7 clone, while it triggers an apoptotic morphology in the variant F28-7-A cells. nih.govplos.orgacs.org

The necrotic death in F28-7 cells is characterized by cell and organelle swelling and the disruption of cellular and nuclear membranes. plos.org It is also associated with the cleavage of apoptosis marker proteins like caspase-3 and poly(ADP-ribose) polymerase-1 (PARP-1), and the breakdown of DNA into large fragments. plos.org In contrast, apoptosis in F28-7-A cells exhibits membrane blebbing, cell shrinkage, and oligonucleosomal DNA degradation. plos.org The differential response in these cell lines has been linked to the expression levels of heat shock protein (HSP)-related genes and apoptosis-related genes. nih.gov Specifically, the inhibition of HSP90 in F28-7 cells can shift the FUdR-induced cell death from necrosis to apoptosis. nih.gov Furthermore, the microRNA miR-351, which is expressed at higher levels in F28-7-A cells, has been shown to regulate this switch from necrosis to apoptosis. plos.org

In MDA-MB-468 breast cancer cells, 5-Fluoro-2'-deoxyuridine induces apoptosis accompanied by the activation of caspases-3, -6, and -7. nih.gov This activation appears to proceed through the cytochrome c/Apaf-1/caspase-9 pathway. nih.gov Similarly, in HL-60 cells, 5-Fluoro-2'-deoxyuridine can induce both apoptosis and necrosis. walshmedicalmedia.com

The inhibition of DNA synthesis by 5-Fluoro-2'-deoxyuridine leads to cell cycle arrest, a crucial mechanism of its anticancer activity. The specific phase of the cell cycle at which arrest occurs can vary between different cell lines.

In human colorectal cancer cells, the response to 5-Fluoro-2'-deoxyuridine is linked to cell cycle checkpoint integrity. aacrjournals.org In the relatively resistant SW620 cell line, the compound induces a decrease in cdc25A protein levels, which correlates with an early S-phase arrest. aacrjournals.org This response is thought to be a protective mechanism against DNA damage. In contrast, the more sensitive HT29 cells maintain or even slightly increase their cdc25A levels and continue to progress through the S phase during treatment, leading to premature mitotic entry and subsequent cell death. aacrjournals.org The degradation of cdc25A in SW620 cells is prevented by proteasome inhibitors, indicating that 5-Fluoro-2'-deoxyuridine stimulates its degradation. aacrjournals.org

Studies on a related compound, 5-Fluoro-2'-deoxycytidine, which can be converted to 5-Fluoro-2'-deoxyuridine, have shown that it induces G2/M phase arrest in HCT116 cells by activating the DNA damage response pathway. medchemexpress.com Furthermore, the depletion of thymidylate synthase, the target of 5-Fluoro-2'-deoxyuridine, has been shown to cause an arrest of cells in the S phase. acs.org

The therapeutic potential of 5-Fluoro-2'-deoxyuridine can be modulated through its combination with other agents. These interactions can be synergistic, additive, or antagonistic, depending on the compounds and the cell line.

In a human renal cell carcinoma cell line (RPMI-SE), the combination of 5-Fluoro-2'-deoxyuridine with ICI-D1694, another thymidylate synthase inhibitor, resulted in moderate synergism in inhibiting cell growth. nih.gov A less prominent synergistic effect was observed when combined with 5-Fluorouracil (B62378), while the combination of ICI-D1694 and 5-Fluorouracil showed an additive effect. nih.gov

The cytotoxicity of 5-Fluoro-2'-deoxyuridine is dependent on the availability of reduced folate cofactors. nih.govpnas.org In cultured L1210 mouse leukemia cells, depletion of these cofactors, either by limiting their supply in the media or by using the dihydrofolate reductase inhibitor methotrexate, reduces the cytotoxicity of 5-Fluoro-2'-deoxyuridine. nih.govpnas.org This is because the formation of the inhibitory complex between 5-fluoro-2'-deoxyuridylate (the active metabolite of 5-Fluoro-2'-deoxyuridine) and thymidylate synthase requires 5,10-methylenetetrahydrofolate. nih.govpnas.org

In a panel of human colorectal cancer cell lines, the combination of gamma-interferon with 5-Fluoro-2'-deoxyuridine resulted in a synergistic antiproliferative effect in cell lines that were sensitive to gamma-interferon alone. nih.gov This combination also led to an additional increase in the expression of HLA Class I and carcinoembryonic antigen (CEA) in some cell lines. nih.gov

The combination of 5-ethyl-2'-deoxyuridine (EUdR) with 5-fluorouracil (5-FU) has been shown to potentiate the cytotoxicity of 5-FU in the SW620 cell line. researchgate.net This potentiation is associated with a more pronounced cell cycle arrest in the G2/M phase and an increase in the rate of apoptosis. researchgate.net

In Vivo Studies Utilizing Animal Models

In vivo studies in animal models have been crucial for understanding the pharmacodynamics of 5-Fluoro-2'-deoxyuridine and its effects on tumor growth in a more complex biological system.

Studies in murine models have provided significant insights into the pharmacodynamic effects of 5-Fluoro-2'-deoxyuridine, particularly its impact on thymidylate synthase (TS) in tumors. In the murine Colon 26-B carcinoma model, the therapeutic efficacy of fluoropyrimidines was found to be dependent on the duration of TS inhibition. nih.gov

A comparison of equitoxic doses of 5-Fluoro-2'-deoxyuridine and 5-Fluorouracil (FUra) in this model revealed that while the concentrations of FUra in the tumors were comparable after administration of either drug, the duration of TS inhibition was significantly longer following treatment with 5-Fluoro-2'-deoxyuridine (168 hours) compared to FUra (72 hours). nih.gov The levels of free tumoral 5-fluoro-dUMP, the active metabolite, were initially three times higher after 5-Fluoro-2'-deoxyuridine administration but decreased rapidly. nih.gov The superior antitumor activity of 5-Fluoro-2'-deoxyuridine in this model was correlated with the sustained inhibition of TS. nih.gov

In Ehrlich ascites tumor cells in CF-1 mice, 5'-deoxy-5-fluorouridine (5'-dFUrd), a prodrug that can be converted to 5-Fluorouracil and subsequently to the active metabolites of 5-Fluoro-2'-deoxyuridine, was found to be an effective antitumor agent. researchgate.net Although 5-Fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) was not detectable as a soluble metabolite, significant inhibition of thymidylate synthetase activity was observed, suggesting its production. researchgate.net

Pharmacokinetic studies of the related compound 5-fluoro-2′-deoxycytidine (FdCyd) in mice have shown that it is rapidly converted to 5-fluoro-2′-deoxyuridine and then to 5-fluorouracil. aacrjournals.org Co-administration with tetrahydrouridine (B1681287) (THU), a cytidine (B196190) deaminase inhibitor, can block this initial metabolic step. aacrjournals.org Similar pharmacokinetic evaluations have been conducted in cynomolgus monkeys to support clinical studies. researchgate.net

Animal ModelTumor ModelKey Pharmacodynamic FindingReference
MurineColon 26-B CarcinomaDuration of thymidylate synthase inhibition was significantly longer with 5-Fluoro-2'-deoxyuridine (168h) compared to 5-Fluorouracil (72h), correlating with superior antitumor activity. nih.gov
CF-1 MiceEhrlich Ascites TumorAdministration of a prodrug led to significant inhibition of thymidylate synthetase activity, indicating the production of the active metabolite of 5-Fluoro-2'-deoxyuridine. researchgate.net

Impact on Specific Enzyme Activities in Animal Tissues

The primary mechanism of action of 5-Fluoro-2'-deoxyuridine (FdUR) involves its intracellular conversion to 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). nih.govmdpi.com This metabolite is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. mdpi.comaacrjournals.org The formation of a stable inhibitory complex between FdUMP, thymidylate synthase, and the cofactor CH₂H₄-folate blocks the synthesis of dTMP, leading to depletion of thymine (B56734) nucleotides and subsequent disruption of DNA synthesis. mdpi.comaacrjournals.org

The activation of fluoropyrimidines like 5-fluorouracil (5-FU) to the therapeutically active FdUR is significantly influenced by the enzyme thymidine (B127349) phosphorylase (Thd Pase). nih.gov Studies have shown that thymidine phosphorylase facilitates the conversion of 5-FU to FdUR. nih.gov In some experimental animal tumors, the metabolic pathways may differ from those in human cancers, where thymidine phosphorylase activity is often more dominant compared to uridine (B1682114) phosphorylase. nih.gov Furthermore, research on Ehrlich ascites tumor cells in mice has characterized the affinity of the related enzyme nucleoside phosphorylase for FdUR, showing a Michaelis constant (Km) of 0.278 mM. researchgate.net The inhibition of thymidylate synthase is a key determinant of the compound's biological effects observed in animal models. researchgate.net

Study of Resistance Development in vivo Animal Models

The development of resistance to fluoropyrimidines is a significant challenge. Preclinical studies using in vivo animal models have been instrumental in understanding this phenomenon. One such study utilized a rat model of locally recurring mammary adenocarcinoma to investigate changes in sensitivity to FdUR. researchgate.net In this model, primary tumors were surgically removed, and the subsequent local recurrences were established as distinct cell lines. researchgate.net

When these primary and recurrent tumor sublines were tested for their in vitro sensitivity to FdUR using a clonogenic assay, a wide range of responses was observed. The dose required to inhibit colony formation varied significantly across the different cell lines. Notably, most of the recurrent tumor lines were found to be quite resistant to FdUR when compared to the corresponding primary tumor from which they arose. researchgate.net This model demonstrates that resistance can emerge during the course of tumor progression and recurrence in vivo.

Mechanisms underlying such resistance have been investigated in various models. In mouse cell lines, resistance to fluorodeoxyuridine has been associated with the amplification of the gene for thymidylate synthase, the drug's primary target. mdpi.com Furthermore, studies involving the transfer of mutated, drug-resistant versions of the human thymidylate synthase gene have been explored as a potential strategy to protect normal cells, like those in the bone marrow, from the cytotoxic effects of chemotherapy. aacrjournals.org

Table 2: In Vitro Sensitivity of Rat Mammary Tumor Sublines to 5-Fluoro-2'-deoxyuridine

Cell Line Type Drug Concentration Range for Response (nM) General Observation Citation
Primary and Recurrent Sublines 65 to 10,000 Individual sublines displayed a wide range of sensitivities. researchgate.net
Recurrent Sublines vs. Primary Lines Not specified Most recurrent lines demonstrated significant resistance compared to the corresponding primary tumor line. researchgate.net

Advanced Analytical and Spectroscopic Methodologies for 5 Fluoro 2 Deoxyuridine Research

Quantitative Mass Spectrometry for 5-Fluoro-2'-deoxyuridine (B1346552) and Metabolites in Research Samples

Quantitative mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), has become an indispensable tool for the sensitive and specific measurement of 5-Fluoro-2'-deoxyuridine and its various metabolites in complex biological matrices. scbt.com These methods are essential for understanding the metabolic fate of FUDR and its pharmacokinetics in research settings.

High-resolution mass spectrometry-based methods have been developed to effectively extract and quantify the levels of FUDR and its metabolites from cell lysates and media. nih.govwiley.com Such analyses have revealed significant alterations in the metabolic profile of FUDR in different cell types. For instance, studies have shown that the intracellular levels of key metabolites, such as fluorodeoxyuridine monophosphate (FdUMP), can be significantly reduced in certain cancer cell lines. nih.govwiley.com

LC-MS/MS assays have been established for the simultaneous determination of FUDR, its primary metabolite 5-fluorouracil (B62378) (5-FU), and subsequent catabolites. scbt.com These assays offer high throughput and the ability to achieve a mass balance, accounting for the parent compound and its metabolic products. scbt.com The sensitivity of these methods allows for the detection of metabolites that are not readily observable by other techniques like UV-based HPLC. scbt.com

A typical LC-MS/MS workflow for FUDR and its metabolites involves:

Sample Preparation: Extraction of the analytes from biological samples such as plasma, urine, or cell homogenates. This often involves protein precipitation followed by filtration.

Chromatographic Separation: Utilizing a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system to separate FUDR and its metabolites from endogenous components.

Mass Spectrometric Detection: Ionization of the separated compounds and detection using a mass spectrometer, often a tandem quadrupole or a high-resolution instrument like an Orbitrap. nih.gov

AnalyteMatrixMethodKey FindingsReference
5-Fluoro-2'-deoxyuridine, 5-Fluorouracil, and other metabolitesCapan-2 cell homogenatesLC-MSAchieved mass balance for FUDR and its metabolites, with recoveries ranging from 79.4% to 117.4% for FUDR. scbt.com
5-FU nucleotides (FUTP, FdUTP, FdUMP)Peripheral blood mononuclear cells (PBMCs)LC-MS/MSValidated concentration ranges were 0.488–19.9 nM for FUTP, 1.66–67.7 nM for FdUTP, and 0.748–30.7 nM for FdUMP. nih.gov
5-FU and its anabolic metabolitesCellular contents, DNA and RNA extractsLC-HRMS (Orbitrap)Limit of detection was 12 pg for nucleoside metabolites and 150 pg for nucleotide metabolites. nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of 5-Fluoro-2'-deoxyuridine and its related compounds in various research samples. nih.govnih.gov The versatility of HPLC allows for the use of different stationary and mobile phases to achieve optimal separation.

Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of FUDR. nih.govnih.gov In this technique, a nonpolar stationary phase (e.g., C18 or phenyl-bonded silica) is used with a polar mobile phase. nih.govnih.gov The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

Key parameters in HPLC method development for FUDR analysis include:

Column: The choice of stationary phase is critical for achieving the desired separation. C18 and phenyl columns are frequently used. nih.govnih.gov

Mobile Phase: The composition of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile, is optimized to control the retention and elution of the analytes. chemimpex.comnih.gov

Detection: Ultraviolet (UV) detection is commonly used, with the wavelength set at or near the absorbance maximum of FUDR (around 268-280 nm). nih.govchemimpex.com Fluorescence detection can also be employed for enhanced sensitivity. nih.gov

MethodColumnMobile PhaseDetectionSensitivityReference
Reversed-phase HPLCC18 μBondapackWater/Methanol (85:15)UV (250 nm) and Fluorescence (266 nm Excitation, 350 nm Emission)50 pg nih.gov
Reversed-phase HPLCZorbax RXNot specifiedUV0.25 μmol/L in a 20-μL sample nih.gov
Reversed-phase HPLCPhenylAqueous mobile phaseUV (280 nm)50 ng/mL of plasma nih.gov
Reversed-phase HPLCShim-Pack CLC-ODSAcetonitrile-phosphate buffer-water (75:100:900)UV (268 nm)0.001 mg/L chemimpex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules and for tracing metabolic pathways. Due to the presence of a fluorine atom, 19F NMR spectroscopy is particularly valuable in the study of 5-Fluoro-2'-deoxyuridine. nih.govsigmaaldrich.com The 19F nucleus is highly sensitive and has a wide chemical shift range, making it an excellent probe for monitoring the local chemical environment. plos.org

In structural elucidation, 19F NMR can provide insights into the conformation of FUDR and its interaction with biological macromolecules. For instance, 19F NMR studies have been used to investigate the binding of 5-fluoro-2'-deoxyuridylate (the monophosphate form of FUDR) to its target enzyme, thymidylate synthase. nih.gov The chemical shift of the 19F signal changes upon binding to the enzyme, providing information about the formation of binary and ternary complexes. nih.gov

Furthermore, 19F NMR can be utilized for metabolic tracing. By administering 19F-labeled FUDR to cells or organisms, the metabolic conversion of the drug can be followed by observing the appearance of new 19F signals corresponding to its metabolites. This allows for a non-invasive way to study the kinetics of drug metabolism in real-time. The sensitivity of the 19F chemical shift to the electronic environment makes it possible to distinguish between different metabolic products. sigmaaldrich.com

Recent research has also demonstrated the use of FUDR as an efficient 19F NMR reporter for studying the structure of non-canonical DNA motifs like G-quadruplexes and i-motifs. sigmaaldrich.com The incorporation of FUDR into these DNA structures provides unique 19F signatures that can distinguish between different topologies. sigmaaldrich.com

Radiotracer Techniques in 5-Fluoro-2'-deoxyuridine Metabolic Studies

Radiotracer techniques involve the use of isotopically labeled compounds to trace the metabolic fate of a molecule in a biological system. In the context of 5-Fluoro-2'-deoxyuridine research, radiolabeling with isotopes such as Carbon-14 (14C) or Tritium (3H) allows for highly sensitive detection and quantification of the compound and its metabolites.

A key application of radiotracer techniques is in studying the tissue distribution and metabolic pathways of FUDR. For example, the synthesis of [2-14C]-labeled analogues of FUDR has enabled the investigation of their biodistribution in animal models. By measuring the radioactivity in different tissues at various time points after administration, researchers can determine where the compound and its metabolites accumulate.

Such studies have shown that radiolabeled FUDR analogues can exhibit selective retention in tumor tissue, as well as in other tissues like the spleen and intestine. These experiments also provide valuable information on the clearance of the compound from the body, typically through urinary excretion. Furthermore, by analyzing the radioactive metabolites present in urine, researchers can identify the metabolic products and infer the pathways of biotransformation. Radiotracer studies have also been instrumental in investigating the inhibition of pyrimidine (B1678525) nucleoside transport and salvage enzymes by FUDR analogues.

Imaging Techniques for Intracellular Localization and Distribution in Research Systems

Visualizing the intracellular localization and distribution of 5-Fluoro-2'-deoxyuridine is crucial for understanding its mechanism of action at a subcellular level. Various imaging techniques are employed for this purpose, ranging from fluorescence microscopy to positron emission tomography (PET).

While FUDR itself is not fluorescent, its intracellular distribution can be studied using fluorescently labeled analogues or by employing techniques that can detect its presence indirectly. The development of fluorescent probes that can specifically bind to FUDR or its metabolites is an area of active research.

A significant advancement in imaging FUDR in vivo is the use of Positron Emission Tomography (PET) with radiolabeled FUDR. Specifically, [18F]5-fluoro-2-deoxyuridine ([18F]FdUrd) has been evaluated as a PET tracer for imaging malignant tumors. nih.gov This technique allows for the non-invasive visualization and quantification of FUDR accumulation in tissues. PET scans with [18F]FdUrd have shown that the tracer accumulates in proliferative cells, with physiological uptake observed in the liver, kidney, and bladder. nih.gov Dynamic emission scans can provide time-activity curves, showing the kinetics of uptake and retention of the tracer in tumors and other organs. nih.gov

In cellular research, while direct imaging of FUDR is challenging, the effects of the compound on cellular structures can be visualized. For example, changes in nuclear and cellular morphology, as well as alterations in the cytoskeleton, following treatment with FUDR's metabolite, 5-fluorouracil, have been studied using nuclear dyes like DAPI and fluorescence microscopy.

Structural Biology and Computational Modeling of 5 Fluoro 2 Deoxyuridine Interactions

X-ray Crystallography of 5-Fluoro-2'-deoxyuridine-Bound Enzymes

X-ray crystallography has been instrumental in visualizing the precise molecular interactions between FdUMP and its target enzyme, thymidylate synthase (TS). This technique provides high-resolution, three-dimensional structures of the enzyme-inhibitor complex, revealing the conformational changes and key amino acid residues involved in binding.

The crystal structure of 5-Fluoro-2'-deoxyuridine (B1346552) itself shows that the C2' carbon atom of the deoxyribose ring is out of the plane of the other four ring atoms. nih.gov More significantly, crystallographic studies of human thymidylate synthase (hTS) have successfully captured the enzyme in complex with FdUMP. nih.govnih.gov These studies reveal that FdUMP, in the presence of the cofactor 5,10-methylenetetrahydrofolate (mTHF), forms a stable, covalent ternary complex with the enzyme. nih.gov The key event is a nucleophilic attack by a conserved cysteine residue (Cys195 in human TS) on the C6 position of the pyrimidine (B1678525) ring of FdUMP. nih.gov The fluorine atom at the C5 position prevents the catalytic cycle from proceeding, effectively trapping the enzyme in an inhibited state.

Crystal structures of a variant of human TS (R163K) have been solved in complex with FdUMP, providing a clear view of the ligand in the active site. nih.govnih.gov These structures confirm the covalent linkage and show how a critical loop region (residues 181–197) closes over the active site to sequester the ligands from the solvent, a crucial step for catalysis and inhibition. nih.gov The asymmetric binding of ligands to the dimeric enzyme has also been observed, where only one of the two active sites may be occupied or fully reacted, providing insights into the "half-of-the-sites" activity of the enzyme. nih.govacs.org

PDB IDEnzymeLigand(s)Resolution (Å)Key Findings
3H9K Human Thymidylate Synthase (R163K variant)FdUMP2.20Shows FdUMP bound in the active site with the active-conformation loop closed over it. nih.gov
1HZW Human Thymidylate SynthaseFdUMP, mTHF analogue2.08Illustrates the covalent ternary complex, detailing the interactions between the enzyme, inhibitor, and cofactor.
3GWC Mycobacterium tuberculosis Thymidylate Synthase XFdUMP, FAD1.90Provides a structural basis for understanding inhibitor binding in a prokaryotic, structurally distinct TS. nih.gov

Cryo-Electron Microscopy Studies of Macromolecular Complexes

Cryo-electron microscopy (cryo-EM) is a powerful technique for determining the structure of large and dynamic macromolecular assemblies that may be difficult to crystallize. While X-ray crystallography has been successful in elucidating the structure of the relatively stable thymidylate synthase-FdUMP complex, cryo-EM offers the potential to study more complex cellular machinery involved in the broader effects of 5-Fluoro-2'-deoxyuridine.

To date, specific cryo-EM studies focusing exclusively on complexes bound to 5-Fluoro-2'-deoxyuridine or its metabolites are not widely reported in the literature. However, the technique holds significant promise for future investigations. For instance, after FdUrd metabolites are misincorporated into DNA, they can trigger cellular responses involving large, multi-protein complexes related to DNA damage and repair. Cryo-EM would be an ideal method to visualize these DNA repair machineries as they recognize and process DNA containing fluoropyrimidines. Furthermore, it could be used to study the structure of the entire replisome complex stalled at a site of FdUrd incorporation, providing a snapshot of the molecular events leading to the cessation of DNA replication.

Molecular Dynamics Simulations of 5-Fluoro-2'-deoxyuridine Binding

Molecular dynamics (MD) simulations provide a computational lens to study the dynamic nature of molecular interactions, complementing the static pictures offered by crystallography. Several MD studies have investigated the binding of FdUMP to thymidylate synthase, yielding insights into the stability of the complex, the role of specific residues and water molecules, and the energetics of binding. nih.govacs.org

Simulations of the ternary complex of TS, FdUMP, and mTHF have shown that the complex is highly stable. nih.gov These studies highlight the importance of electrostatic interactions, including numerous hydrogen bonds, in stabilizing the inhibitor within the active site. nih.gov A unique hydrogen bond between the fluorine atom of FdUMP and the hydroxyl group of a tyrosine residue (Y94) has been observed in simulations, contributing to the stability of the bound inhibitor. nih.gov

Comparative MD simulations of FdUMP versus the natural substrate (dUMP) binding to both human and Mycobacterium tuberculosis TS have been performed to understand inhibitor selectivity. nih.govacs.org These simulations reveal subtle differences in the dynamics and interaction networks within the active sites that can be exploited for the design of species-specific inhibitors. Furthermore, calculations of binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) have quantified the affinity of FdUMP for the enzyme, confirming its potent inhibitory nature. nih.gov These computational approaches have suggested that FdUMP has a binding affinity comparable to or greater than the natural substrate, dUMP. nih.gov

Study FocusEnzyme SystemSimulation LengthKey Computational Findings
Effect of Halogen Substitution Lactobacillus casei Thymidylate SynthaseNot specifiedFdUMP forms a stable ternary complex; a unique H-bond is observed between the fluorine atom and a tyrosine residue. Binding affinity of FdUMP is slightly higher than the natural substrate dUMP. nih.gov
Comparative Ligand Recognition Human (hThyA) and M. tuberculosis (MtbThyX) TS50 nsInvestigated the energetics and dynamics of FdUMP vs. dUMP binding, revealing differences in ligand recognition between the human and bacterial enzymes. acs.org
Selective Inhibitor Design Human (hThyA) and M. tuberculosis (MtbThyX) TSNot specifiedUsed alchemical free energy simulations to probe the determinants of FdUMP binding and to design novel, more selective inhibitors. nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations delve into the electronic structure of molecules, providing fundamental insights into reaction mechanisms that are not directly observable through experimental methods. In the context of 5-Fluoro-2'-deoxyuridine, these calculations are crucial for understanding why the fluorine substitution is so effective at halting the enzymatic reaction of thymidylate synthase.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have been employed to study the catalytic mechanism of TS and its inhibition by FdUMP. escholarship.org In these models, the reacting species (FdUMP, cofactor, and key active site residues) are treated with high-accuracy quantum mechanics, while the rest of the protein environment is modeled using classical molecular mechanics. These simulations can map the energy landscape of the reaction pathway.

The calculations confirm that the presence of the highly electronegative fluorine atom at the C5 position of the pyrimidine ring drastically increases the energy barrier for the final step of the catalytic cycle: the abstraction of a proton from C5 and the subsequent hydride transfer. The fluorine atom destabilizes the cationic intermediate that would need to form, effectively stalling the reaction and leading to the accumulation of the covalent intermediate. escholarship.org This computational analysis provides a detailed electronic-level explanation for the potent, mechanism-based inhibition of thymidylate synthase by FdUMP.

Applications of 5 Fluoro 2 Deoxyuridine As a Biochemical Probe and Research Tool

Use in Enzyme Mechanism Elucidation Studies

5-Fluoro-2'-deoxyuridine (B1346552) is instrumental in elucidating the mechanisms of enzymes involved in nucleotide metabolism, most notably thymidylate synthase (TS). nih.govthomassci.com Inside the cell, 5-fluoro-2'-deoxyuridine is phosphorylated to its active form, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). patsnap.comnih.gov FdUMP acts as a potent mechanism-based inhibitor of thymidylate synthase. patsnap.comnih.govacs.org

The enzyme's normal function is to catalyze the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in the de novo synthesis of DNA. patsnap.comsemanticscholar.org In the presence of the cofactor 5,10-methylenetetrahydrofolate, FdUMP forms a stable, covalent ternary complex with the thymidylate synthase enzyme. nih.gov The fluorine atom at the C-5 position of the pyrimidine (B1678525) ring blocks the catalytic cycle after the initial steps, effectively trapping the enzyme in an inactive state. semanticscholar.orgnih.gov This stable complex can be isolated and studied, providing invaluable insights into the enzyme's catalytic mechanism and the specific interactions within its active site. nih.gov By studying this inhibited state, researchers have been able to map the active site and understand the sequence of events in the normal catalytic reaction.

Table 1: Components of the Thymidylate Synthase Inhibitory Complex

ComponentRole in the Complex
Thymidylate Synthase (TS) The target enzyme, responsible for dTMP synthesis.
5-Fluoro-2'-deoxyuridylate (FdUMP) The active metabolite of 5-Fluoro-2'-deoxyuridine; acts as a substrate analog that binds to the active site. patsnap.comnih.gov
5,10-Methylenetetrahydrofolate The enzyme's cofactor, which becomes covalently linked to both the enzyme and FdUMP. nih.gov
Covalent Bond Forms between the 6-position of the FdUMP ring and a nucleophilic group on the enzyme, preventing product release. nih.gov

Application in DNA Replication and Repair Pathway Investigations

5-Fluoro-2'-deoxyuridine is a powerful tool for investigating the intricate pathways of DNA replication and repair. As an analog of thymidine (B127349), its metabolites, particularly 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), can be mistakenly incorporated into DNA by polymerases. nih.govplos.org This incorporation creates a lesion in the DNA, as the fluorinated base is not a natural component.

The presence of these lesions can stall DNA replication forks, leading to replication stress and the activation of DNA damage response pathways. nih.govnih.gov Researchers utilize this induced stress to study how cells detect and repair DNA damage. For instance, studies have shown that cells deficient in specific DNA repair pathways, such as translesion DNA synthesis (TLS) involving the REV3 protein, are particularly sensitive to 5-fluoro-2'-deoxyuridine. nih.govplos.org This hypersensitivity indicates the critical role of these pathways in tolerating the type of DNA damage induced by the compound. Furthermore, exposure to 5-fluoro-2'-deoxyuridine has been observed to cause shifts in DNA to smaller fragment sizes, indicating the induction of DNA strand breaks, a key signal for initiating repair mechanisms. nih.gov

Table 2: Effects of 5-Fluoro-2'-deoxyuridine on DNA Metabolism in Research Settings

ParameterObserved EffectResearch Application
DNA Incorporation The metabolite FdUTP is incorporated into the DNA strand in place of dTTP. nih.govnih.govCreating specific types of DNA lesions to study repair mechanisms.
Replication Fork Progression Stalls or collapses replication forks due to the presence of the unnatural base. nih.govInvestigating proteins and pathways involved in replication stress response.
DNA Strand Integrity Induces single and double-strand breaks over time. nih.govnih.govStudying the activation of DNA damage checkpoints and repair initiation.
Nucleotide Pools Inhibition of thymidylate synthase depletes cellular dTTP pools and can lead to an accumulation of dUTP. nih.govnih.govnih.govExamining the cellular response to nucleotide imbalance and its effect on DNA fidelity.

Role in RNA Processing and Function Research

While the primary cytotoxic effects of 5-fluoro-2'-deoxyuridine are linked to DNA synthesis, its metabolites can also impact RNA processing and function. patsnap.compatsnap.com The metabolite 5-fluorouridine (B13573) triphosphate (FUTP) can be incorporated into RNA in place of uridine (B1682114) triphosphate (UTP) during transcription. patsnap.comnih.gov This incorporation of a fluorinated analog into various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), can disrupt their normal function.

The presence of 5-fluorouracil (B62378) residues in RNA can alter RNA structure, interfere with post-transcriptional modifications, and impair the processes of RNA splicing and translation. patsnap.compatsnap.com Researchers can use this effect to probe the importance of specific RNA processing steps and the fidelity of RNA-protein interactions. For example, studies on the related compound 5-fluorouracil have shown that its incorporation leads to defects in pre-rRNA processing and mRNA splicing. nih.gov By introducing 5-fluoro-2'-deoxyuridine and observing the resulting disruptions in RNA function, scientists can identify critical components of the RNA processing machinery and understand the consequences of RNA damage. nih.gov

Utility in Studies of Nucleoside Metabolism and Transport

5-Fluoro-2'-deoxyuridine serves as a valuable probe for studying the pathways of nucleoside transport into cells and their subsequent metabolic activation. For a nucleoside analog to be active, it must first be transported across the cell membrane by specific proteins and then be phosphorylated by intracellular kinases. patsnap.comnih.gov

The uptake of nucleosides is mediated by two main families of nucleoside transporter proteins: concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs). nih.govtocris.com By measuring the uptake and activity of 5-fluoro-2'-deoxyuridine in different cell lines or in the presence of various inhibitors, researchers can characterize the substrate specificity and kinetics of these transporters. nih.gov Once inside the cell, 5-fluoro-2'-deoxyuridine is a substrate for thymidine kinase, which catalyzes the first phosphorylation step. patsnap.com Studies using cell lines with defined deficiencies in specific enzymes of nucleoside metabolism have been crucial in mapping the metabolic pathways of compounds like 5-fluoro-2'-deoxycytidine, a related analog that is converted to 5-fluoro-2'-deoxyuridine metabolites. nih.gov This approach allows for the precise dissection of the roles of individual enzymes in the activation and catabolism of nucleoside analogs.

Table 3: Key Proteins in the Transport and Metabolism of 5-Fluoro-2'-deoxyuridine

Protein Family/EnzymeFunctionResearch Significance
Nucleoside Transporters (CNTs, ENTs) Mediate the transport of 5-fluoro-2'-deoxyuridine across the cell membrane. nih.govtocris.comUsed to study transporter specificity, efficiency, and the role of transport in drug sensitivity. nih.gov
Thymidine Kinase (TK) Catalyzes the initial phosphorylation of 5-fluoro-2'-deoxyuridine to FdUMP. patsnap.comInvestigating the rate-limiting step in metabolic activation and mechanisms of drug resistance.
Deoxycytidylate Deaminase Involved in the metabolic pathways of related fluorinated pyrimidines. nih.govElucidating interconnected pathways of nucleoside metabolism.
Cytidine (B196190) Deaminase Can deaminate related analogs like 5-fluorodeoxycytidine to form 5-fluoro-2'-deoxyuridine. nih.govUnderstanding alternative activation pathways and the metabolic fate of different nucleoside prodrugs. nih.gov

Development of Reporter Systems Utilizing 5-Fluoro-2'-deoxyuridine (e.g., ¹⁹F NMR reporter)

The single fluorine atom in 5-fluoro-2'-deoxyuridine provides a powerful spectroscopic handle for biophysical studies, particularly using fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR). nih.gov The ¹⁹F nucleus has favorable NMR properties, and its absence in most biological molecules means that ¹⁹F-labeled probes provide a clear signal with no background interference. ichorlifesciences.com

Researchers have incorporated 5-fluoro-2'-deoxyuridine into synthetic DNA oligonucleotides to serve as a minimally perturbing, site-specific ¹⁹F NMR reporter. nih.gov The chemical shift of the fluorine atom is highly sensitive to its local microenvironment, including changes in conformation, hydration, and binding interactions. This property has been exploited to study non-canonical DNA structures like G-quadruplexes and i-motifs, which are implicated in cancer and other diseases. nih.gov By monitoring the ¹⁹F NMR signal of the incorporated probe, scientists can distinguish between different topologies of these structures and observe structural transitions, such as the switch from an i-motif to a random coil, in real-time. nih.gov This application provides high-resolution structural and dynamic information that is often difficult to obtain with other methods, making 5-fluoro-2'-deoxyuridine a valuable tool for studying nucleic acid structure and function. nih.govresearcher.life

Table 4: Application of 5-Fluoro-2'-deoxyuridine as a ¹⁹F NMR Probe

Feature Studied¹⁹F NMR ObservationSignificance in Research
G-Quadruplex (GQ) Topology The probe provides unique ¹⁹F signatures that can distinguish between different GQ folding topologies (e.g., parallel vs. hybrid). nih.govAllows for the characterization of specific DNA secondary structures under various conditions. nih.gov
i-Motif to Random Coil Transition Changes in the ¹⁹F NMR signal can be used to monitor the unfolding of the i-motif structure. nih.govProvides a method to study the stability and dynamics of pH-sensitive DNA structures. nih.gov
Local Nucleic Acid Environment The fluorine chemical shift is sensitive to its immediate surroundings within the DNA duplex. nih.govActs as a non-invasive reporter on local DNA conformation and interactions in vitro and potentially in vivo. nih.gov
Probe Perturbation The probe is considered minimally perturbing to the overall DNA structure. nih.govEnsures that the observed structural features are representative of the native, unmodified nucleic acid. nih.gov

Future Directions and Emerging Research Avenues for 5 Fluoro 2 Deoxyuridine

Exploration of Novel 5-Fluoro-2'-deoxyuridine-Based Research Probes

The unique properties of 5-Fluoro-2'-deoxyuridine (B1346552) make it an excellent scaffold for the design of research probes to investigate biological systems. Scientists are actively developing new FUDR-based molecules to study enzymatic activity, DNA structure, and cellular metabolism.

One area of exploration involves modifying FUDR to create probes for studying specific enzymes. For instance, researchers have synthesized 5'-substituted analogs of 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) to serve as novel inhibitors of thymidylate synthase (TS). acs.org By adding methyl or trifluoromethyl groups at the 5'-carbon position, they created analogs that maintain potency against TS while potentially avoiding undesirable metabolic pathways. acs.org This strategy allows for a more precise investigation of TS inhibition without the confounding systemic effects of the parent compound's metabolites. acs.org

Another application is in the synthesis of probes for studying DNA dynamics. 5-Fluoro-2'-deoxyuridine has been used as a starting material to synthesize 5-Fluoro-2'-deoxycytidine, which can then be incorporated into DNA sequences. acs.org This modified nucleoside serves as a probe for studying the transition between different DNA conformations, such as the B-to-Z transition, using 19F NMR spectroscopy. acs.org The fluorine atom provides a sensitive NMR signal for tracking structural changes in the DNA backbone.

The development of imaging probes is another promising avenue. The incorporation of radioisotopes, such as ¹⁸F, into nucleoside analogs is a well-established strategy for creating tracers for Positron Emission Tomography (PET) imaging. mdpi.comnih.gov While not FUDR itself, related fluorinated nucleosides like [¹⁸F]-FLT are used to visualize cellular proliferation, demonstrating the potential for developing FUDR-based imaging agents to track drug distribution and metabolic activity in research settings. mdpi.com

Table 1: Examples of 5-Fluoro-2'-deoxyuridine-Based Research Probes

Probe Type Modification Research Application Reference
Enzyme Inhibitor5'-substituted FdUMP analogsStudying thymidylate synthase (TS) inhibition with altered metabolic fate. acs.org
DNA Conformation ProbeSynthesis of 5-Fluoro-2'-deoxycytidine from FUDRInvestigating B-to-Z DNA transitions via 19F NMR spectroscopy. acs.org

Integration with Systems Biology and Omics Approaches for Mechanistic Insights

Systems biology, which seeks to understand complex biological interactions, is increasingly employing "omics" technologies like proteomics and metabolomics to unravel the multifaceted effects of compounds like FUDR. unifr.chmdpi.com These approaches provide a global snapshot of the changes occurring in a cell or organism upon treatment, offering deeper mechanistic insights. frontiersin.orgnih.govnih.gov

Proteomics, the large-scale study of proteins, has been used to analyze the cellular response to FUDR. A study in the nematode Caenorhabditis elegans used shotgun proteomics to assess relative protein levels after FUDR treatment, revealing a significant dysregulation of the proteome. omicsdi.org Such studies can identify novel protein targets and pathways affected by FUDR, moving beyond its known interaction with thymidylate synthase. frontiersin.org

Metabolomics, which profiles the complete set of small-molecule metabolites, provides complementary information. unifr.ch When cells are treated with FUDR, the inhibition of thymidylate synthase causes a significant imbalance in the intracellular pools of deoxyribonucleoside triphosphates (dNTPs). nih.govnih.gov Specifically, studies have shown that FUDR treatment leads to a sharp decrease in deoxythymidine triphosphate (dTTP) and deoxyguanosine triphosphate (dGTP) levels, while deoxycytidine triphosphate (dCTP) levels increase dramatically. nih.gov Analyzing these metabolic shifts helps researchers understand the precise biochemical consequences of enzyme inhibition and how these changes correlate with cellular outcomes like cytotoxicity. nih.gov

The integration of proteomics and metabolomics data offers a powerful approach to build comprehensive models of FUDR's mechanism of action. frontiersin.orgnih.gov By correlating changes in protein expression with alterations in metabolic pathways, researchers can construct a more complete picture of the cellular response, identify potential biomarkers of drug activity, and uncover novel mechanisms of action or resistance. frontiersin.org

Role in Understanding Cellular Stress Responses and Adaptation

FUDR is a potent inducer of cellular stress, primarily by disrupting DNA synthesis and integrity. This property makes it an excellent tool for studying the DNA Damage Response (DDR), a complex signaling network that cells activate to repair damaged DNA and maintain genomic stability. nih.govsciencedaily.commdpi.com

When FUDR inhibits thymidylate synthase, the resulting depletion of dTTP leads to the misincorporation of uracil (B121893) into DNA. aacrjournals.org The cell's attempt to repair this damage can lead to the formation of DNA double-strand breaks, a severe form of DNA damage. aacrjournals.orgnih.gov Researchers use FUDR to experimentally induce this specific type of DNA damage, allowing them to investigate the signaling pathways and repair mechanisms involved. nih.gov

Studies have shown that cells deficient in specific DDR proteins, such as REV3 (a component of the translesion synthesis polymerase ζ), are hypersensitive to FUDR. nih.gov This indicates that the REV3-mediated pathway is critical for tolerating the DNA damage induced by the compound. By observing the effects of FUDR in cells with various DDR-related mutations, scientists can dissect the roles of individual proteins and pathways in responding to replication stress and DNA lesions. nih.gov

Furthermore, FUDR treatment can trigger different cell fate decisions, including cell cycle arrest, apoptosis (programmed cell death), or necrosis, depending on the cell type and the extent of damage. nih.govaacrjournals.org For example, some cancer cell lines respond to FUDR by undergoing premature mitotic entry, a catastrophic event linked to the deregulation of cell cycle checkpoint proteins like cdc25A. aacrjournals.org By manipulating these responses, researchers can gain insight into the critical signaling nodes that determine a cell's fate after encountering genotoxic stress.

Table 2: FUDR in the Study of Cellular Stress Responses

Cellular Response Mechanism Induced by FUDR Research Application Reference
DNA DamageInhibition of thymidylate synthase, leading to dNTP pool imbalance and uracil misincorporation.Studying the activation of DNA Damage Response (DDR) pathways and the function of specific repair proteins. aacrjournals.orgnih.gov
Cell Cycle Checkpoint ActivationS-phase arrest due to replication stress.Investigating the roles of checkpoint mediators like chk1, chk2, and cdc25A. aacrjournals.org
Cell DeathInduction of apoptosis or necrosis depending on cellular context.Dissecting the molecular mechanisms and signaling pathways that govern cell fate decisions. nih.gov

Development of Advanced Delivery Systems for Research Applications (e.g., targeted delivery to specific cell types in vitro)

To enhance the precision of FUDR as a research tool, scientists are developing advanced delivery systems designed to target the compound to specific cell types in vitro. This approach minimizes off-target effects and allows for the study of cellular responses in a more controlled manner.

One promising strategy involves the use of immunoliposomes. These are lipid-based nanoparticles (liposomes) that have monoclonal antibodies attached to their surface. nih.gov The antibodies are chosen to recognize and bind to specific antigens present on the surface of the target cells. Researchers have successfully developed immunoliposomes to deliver a prodrug of FUDR specifically to colon carcinoma cells. nih.gov In this system, a lipophilic derivative of FUDR was incorporated into the liposome (B1194612) bilayer, and antibodies against a rat colon carcinoma cell line were attached to the surface. nih.gov

The study found that these targeted immunoliposomes bound specifically to the tumor cells and were much more effective at inhibiting cell growth compared to non-targeted liposomes. nih.gov An interesting finding was that the drug was efficiently delivered into the cells without the need for the liposome itself to be internalized. Instead, the lipophilic prodrug appears to transfer from the liposome to the cell membrane, after which it is processed intracellularly to release the active FUDR. nih.gov

Such targeted delivery systems are invaluable for research applications. They allow investigators to:

Study the effects of FUDR on a specific cell population within a mixed culture.

Investigate the mechanisms of drug uptake and intracellular processing.

Serve as a model for developing new lipid-based delivery platforms for other lipophilic compounds. nih.gov

These advanced systems represent a significant step forward from simply adding a drug to a cell culture medium, offering a higher degree of spatial and temporal control for mechanistic studies. nih.gov

Comparative Analysis with Other Fluoropyrimidine Nucleosides in Research Settings

In research, 5-Fluoro-2'-deoxyuridine is often studied alongside other fluoropyrimidines, such as 5-Fluorouracil (B62378) (5-FU) and the oral prodrug Capecitabine, to elucidate their distinct biochemical and cellular effects. nih.govnih.gov While all these agents ultimately exert their effects through the inhibition of thymidylate synthase by FdUMP, their metabolic activation pathways and secondary mechanisms differ, leading to varied outcomes in experimental models. acs.org

Efficacy and Mechanism: In many preclinical models, FUDR is more potent than 5-FU. nih.gov This is because FUDR is a deoxyribonucleoside that requires only one phosphorylation step by thymidine (B127349) kinase to be converted into the active FdUMP. In contrast, 5-FU must first be converted to 5-fluorouridine (B13573) monophosphate (FUMP) and then proceed through several more steps, or be converted to 5-fluoro-2'-deoxyuridine 5'-monophosphate via thymidine phosphorylase and thymidine kinase. acs.org This more direct activation pathway can lead to a more prolonged and potent inhibition of thymidylate synthase by FUDR compared to 5-FU in certain experimental systems. nih.gov Furthermore, unlike 5-FU, which can be extensively incorporated into RNA, FUDR's primary effect is related to DNA synthesis inhibition. nih.gov

Cellular Responses: Comparative studies in human tumor cell lines have shown that fluoropyrimidine ribonucleosides (like 5-fluorouridine) and deoxyribonucleosides (like FUDR) can induce dose-dependent cytotoxicity. nih.gov However, the relative efficacy can vary between cell lines. For example, in HeLa cells, the ribonucleosides were significantly more potent, whereas in HT29 colon cancer cells, FUDR was significantly more efficacious than 5-FU across all tested concentrations. nih.gov Interestingly, studies on primary human skin cells (keratinocytes and fibroblasts) revealed that the ribonucleosides were more toxic than their deoxyribonucleoside counterparts, highlighting differential off-target effects that are important in research contexts. nih.gov

This comparative approach in research settings is crucial for dissecting the specific contributions of DNA- versus RNA-directed damage and for understanding the biochemical determinants of cellular sensitivity to this important class of antimetabolites.

Table 3: Comparative Features of Fluoropyrimidines in Research

Compound Primary Active Metabolite Key Mechanistic Feature Relative Potency (Model Dependent) Reference
5-Fluoro-2'-deoxyuridine (FUDR) FdUMPDirect precursor to FdUMP; primarily inhibits DNA synthesis.Often more potent than 5-FU in preclinical models. nih.gov
5-Fluorouracil (5-FU) FdUMP, FUTPInhibits DNA synthesis and can be incorporated into RNA.Standard comparator; potency varies by cell type. acs.orgnih.gov
Capecitabine 5-FU (then FdUMP, FUTP)Oral prodrug; tumor-activated conversion to 5-FU.Efficacy often comparable to IV 5-FU in clinical studies. nih.govnih.gov

Q & A

Q. What is the primary mechanism of action of 5-Fluoro-2'-deoxyuridine (FUDR) in inhibiting DNA synthesis, and how can researchers validate this mechanism experimentally?

FUDR inhibits thymidylate synthase (TYMS), a key enzyme in the pyrimidine biosynthesis pathway, by forming a covalent ternary complex with TYMS and its folate cofactor. This blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), leading to thymineless death in rapidly dividing cells. Methodological Validation:

  • Use TYMS-overexpressing or knockout cell lines to compare FUDR sensitivity .
  • Measure dTMP/dUMP ratios via HPLC or mass spectrometry after FUDR treatment .
  • Monitor cell cycle arrest (S-phase) via flow cytometry with propidium iodide staining .

Q. What are the standard protocols for preparing and handling FUDR in cell culture studies to ensure reproducibility?

  • Stock Solution : Dissolve FUDR in sterile PBS or DMSO (10 mM stock), filter-sterilize (0.22 µm), and store aliquots at -20°C .
  • Working Concentration : Typically 1–100 µM, depending on cell type (e.g., 10 µM for colorectal cancer cell lines like HCT-116) .
  • Safety : Use PPE (gloves, lab coat) and avoid inhalation; FUDR is toxic (H301: toxic if swallowed) .

Q. How can researchers design experiments to assess FUDR's antiproliferative effects across different cancer models?

  • Cell Viability Assays : Use MTT or CellTiter-Glo in dose-response curves (e.g., 0.1–100 µM) over 48–72 hrs .
  • Combination Studies : Pair FUDR with leucovorin (folinic acid) to enhance TYMS inhibition or with 5-fluorouracil (5-FU) to compare mechanisms .
  • In Vivo Models : Administer FUDR intraperitoneally (10–20 mg/kg/day) in xenograft mice; monitor tumor volume and weight loss .

Advanced Research Questions

Q. How do folic acid metabolism enzymes influence FUDR resistance, and what methods can identify biomarkers of sensitivity?

FUDR efficacy depends on intracellular folate pools and enzymes like dihydrofolate reductase (DHFR). Low folate levels or DHFR upregulation reduce FUDR activity. Methodological Approaches:

  • Quantify folate metabolites (e.g., 5,10-methylenetetrahydrofolate) via LC-MS in resistant vs. sensitive cell lines .
  • Perform RNA-seq or CRISPR screens to identify genes (e.g., TYMS, DHFR) associated with resistance .
  • Use siRNA knockdown of TYMS to restore FUDR sensitivity in resistant models .

Q. What experimental strategies resolve contradictions in FUDR's efficacy across studies, such as variable responses in colorectal vs. pancreatic cancer models?

  • Metabolic Profiling : Compare FUDR uptake (via ³H-labeled FUDR) and phosphorylation (to FdUMP) in different cell lines .
  • Tumor Microenvironment Mimicry : Test FUDR in 3D spheroids or co-cultures with stromal cells to assess nutrient competition effects .
  • Pharmacodynamic Markers : Measure post-treatment dTMP levels or TS protein expression by Western blot .

Q. How can FUDR be integrated into targeted drug delivery systems to enhance specificity for cancer cells?

  • Aptamer Conjugation : Link FUDR to ALPPL-2 (a pancreatic cancer biomarker) aptamers for tumor-specific delivery .
  • Nanoparticle Encapsulation : Use lipid-based nanoparticles to improve FUDR stability and uptake in vivo .
  • Preclinical Validation : Assess biodistribution via fluorescence tagging in orthotopic mouse models .

Key Considerations for Experimental Design

  • Control Groups : Include thymidine rescue (10 µM) to confirm TYMS-specific effects .
  • Metabolite Stability : Use ⁵-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) analogs for mechanistic studies .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, especially for toxicants (UN 2811) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.